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  • Product: (2S)-2-(2,4-difluorophenyl)oxirane
  • CAS: 851634-78-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (2S)-2-(2,4-difluorophenyl)oxirane

An In-Depth Technical Guide to (2S)-2-(2,4-difluorophenyl)oxirane: Structure, Properties, and Synthesis Introduction: The Significance of a Chiral Building Block (2S)-2-(2,4-difluorophenyl)oxirane is a chiral epoxide of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2S)-2-(2,4-difluorophenyl)oxirane: Structure, Properties, and Synthesis

Introduction: The Significance of a Chiral Building Block

(2S)-2-(2,4-difluorophenyl)oxirane is a chiral epoxide of significant interest in the pharmaceutical industry. As a stereochemically defined building block, it serves as a critical intermediate in the synthesis of complex, high-value active pharmaceutical ingredients (APIs). The presence of the difluorophenyl group imparts specific electronic properties and can enhance metabolic stability and binding affinity in the final drug molecule, a common strategy in modern medicinal chemistry.[1] The oxirane (epoxide) ring is a highly versatile functional group, susceptible to nucleophilic ring-opening reactions, which allows for the stereocontrolled introduction of new functionalities.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, physicochemical properties, state-of-the-art synthetic methodologies, and analytical characterization of (2S)-2-(2,4-difluorophenyl)oxirane. We will delve into the causality behind synthetic strategies, offering field-proven insights into producing this valuable chiral intermediate with high enantiopurity.

Chemical Structure and Stereochemistry

The defining features of (2S)-2-(2,4-difluorophenyl)oxirane are its three-membered oxirane ring and the attached 2,4-difluorophenyl substituent.

  • Molecular Formula: C₈H₆F₂O[2]

  • Structure: The molecule consists of a phenyl ring substituted with fluorine atoms at positions 2 and 4. This aromatic ring is attached to one of the carbon atoms of an epoxide ring.

  • Chirality: The carbon atom of the oxirane ring bonded to the difluorophenyl group is a stereocenter. The "(2S)" designation specifies the absolute configuration at this center according to the Cahn-Ingold-Prelog priority rules. This specific stereoisomer is crucial, as biological systems are highly sensitive to stereochemistry, and often only one enantiomer of a drug is active or safe.[3][4][5] Molecules that are non-superimposable mirror images are known as enantiomers.[3]

The presence of a single, defined stereocenter means that (2S)-2-(2,4-difluorophenyl)oxirane is an enantiopure compound, a vital characteristic for its role in asymmetric synthesis.[4][5]

Physicochemical and Safety Data

A summary of the key physical and chemical properties is essential for handling, reaction setup, and purification.

Table 1: Physicochemical Properties of (2S)-2-(2,4-difluorophenyl)oxirane

PropertyValueSource(s)
CAS Number 851634-78-1[2]
Molecular Formula C₈H₆F₂O[2]
Molecular Weight 156.13 g/mol [2][6]
Appearance Colorless to light yellow liquid[7]
Purity Typically >95%
Storage Temperature 2-8°C (Refrigerated)
InChI Key UNJRFWWCCAHSRB-MRVPVSSYSA-N[8]
Safety and Handling

As with most epoxides, (2S)-2-(2,4-difluorophenyl)oxirane should be handled with care in a well-ventilated fume hood. It is classified as harmful if swallowed and may cause skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[9][10]

  • Precautions: Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge.[9] Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9][10]

  • In case of exposure: For skin contact, wash off immediately with plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[10] Seek medical attention if irritation or other symptoms persist.

Synthesis Methodologies: Achieving Enantioselectivity

The production of enantiomerically pure epoxides is a cornerstone of modern asymmetric synthesis. Two primary strategies are employed: asymmetric epoxidation of a prochiral olefin and kinetic resolution of a racemic epoxide.

Asymmetric Epoxidation: The Jacobsen-Katsuki Reaction

The Jacobsen-Katsuki epoxidation is a powerful and widely used method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and conjugated olefins.[11][12] This makes it an ideal choice for the synthesis of (2S)-2-(2,4-difluorophenyl)oxirane from the corresponding 2,4-difluorostyrene.

Causality: The reaction's success hinges on a chiral Manganese-salen catalyst.[12] The C₂-symmetric ligand creates a chiral environment around the manganese center, which directs the oxygen atom transfer from a terminal oxidant (like bleach, NaOCl) to one face of the alkene, resulting in the preferential formation of one enantiomer of the epoxide.[12] The choice of the (S,S)-catalyst isomer typically yields the (S)-epoxide from a terminal alkene. Low reaction temperatures are critical to enhance enantioselectivity by minimizing non-selective background reactions.

Workflow Diagram: Jacobsen-Katsuki Epoxidation

G cluster_start Starting Materials cluster_catalyst Catalytic System 2_4_difluorostyrene 2,4-Difluorostyrene Reaction_Vessel Reaction (DCM, pH ~11.3, 0°C) 2_4_difluorostyrene->Reaction_Vessel NaOCl NaOCl (Bleach) (Terminal Oxidant) NaOCl->Reaction_Vessel Jacobsen_Catalyst (S,S)-Jacobsen's Catalyst (Chiral Mn(III)-salen) Jacobsen_Catalyst->Reaction_Vessel (cat.) Product (2S)-2-(2,4-difluorophenyl)oxirane Reaction_Vessel->Product G Racemic_Epoxide Racemic (R/S)-2-(2,4-difluorophenyl)oxirane Reaction Reaction (Aqueous Buffer) Racemic_Epoxide->Reaction Enzyme Epoxide Hydrolase (EH) (R-selective) Enzyme->Reaction (cat.) S_Epoxide (2S)-2-(2,4-difluorophenyl)oxirane (Unreacted) Reaction->S_Epoxide R_Diol (R)-1-(2,4-difluorophenyl)ethane-1,2-diol (Hydrolyzed) Reaction->R_Diol Separation Separation (e.g., Extraction) S_Epoxide->Separation R_Diol->Separation

Sources

Exploratory

The Role of (2S)-2-(2,4-difluorophenyl)oxirane in the Stereoselective Synthesis of Voriconazole

An In-Depth Technical Guide for Drug Development Professionals Abstract Voriconazole is a critical second-generation triazole antifungal agent, distinguished by its broad-spectrum activity against life-threatening fungal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Voriconazole is a critical second-generation triazole antifungal agent, distinguished by its broad-spectrum activity against life-threatening fungal infections.[1][2][3] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, existing as the single (2R,3S) enantiomer.[3][4][5][6] This guide elucidates the pivotal role of the chiral intermediate, (2S)-2-(2,4-difluorophenyl)oxirane, in establishing this precise stereochemical architecture. We will dissect the synthesis of this key building block, detail the mechanism of its subsequent stereospecific ring-opening, and present a comprehensive workflow that underscores its indispensability in the industrial production of Voriconazole. This paper is intended for researchers, chemists, and drug development professionals seeking a deeper mechanistic and practical understanding of this elegant synthetic strategy.

The Stereochemical Imperative of Voriconazole

The biological activity of many pharmaceuticals is dictated by their three-dimensional structure. Voriconazole is a classic example, possessing two chiral centers at the C2 and C3 positions. This results in four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S).[3][4] The antifungal activity, however, resides almost exclusively in the (2R,3S)-isomer, which effectively inhibits the fungal cytochrome P450 enzyme 14α-sterol demethylase, disrupting the formation of the fungal cell membrane.[7]

Consequently, a commercially viable synthesis must not only construct the correct molecular framework but do so with absolute stereocontrol. The challenge lies in efficiently setting both the quaternary stereocenter at C2 and the adjacent tertiary stereocenter at C3. The use of a pre-formed, enantiomerically pure building block is a highly effective strategy to achieve this, which brings us to the core of this guide: the chiral oxirane.

(2S)-2-(2,4-difluorophenyl)oxirane: The Chiral Keystone

(2S)-2-(2,4-difluorophenyl)oxirane is a strategically vital intermediate. Its rigid three-membered ring and defined (S)-stereochemistry at C2 serve as a template, directly guiding the formation of the two required stereocenters in the final Voriconazole molecule.

Physicochemical Properties

A summary of the key properties of this intermediate is provided below.

PropertyValue
CAS Number 851634-78-1[8]
Molecular Formula C₈H₆F₂O[8]
Molecular Weight 156.13 g/mol [8]
Appearance Typically an oil or low-melting solid
Chirality (S)-enantiomer
Stereoselective Synthesis of the Oxirane

The synthesis of this enantiopure epoxide is a critical upstream process. While various methods exist for generating chiral epoxides, a common industrial approach involves the asymmetric epoxidation of a corresponding prochiral alkene or the kinetic resolution of a racemic epoxide. A generalized workflow for producing such an intermediate is outlined below.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Chiral Resolution A 2,4-Difluoroacetophenone B Corey-Chaykovsky Reaction (or similar ylide chemistry) A->B Reactant C Racemic 2-(2,4-difluorophenyl)oxirane B->C Product D Hydrolytic Kinetic Resolution (HKR) using chiral (R,R)-Salen-Co(II) catalyst C->D Substrate E (2S)-2-(2,4-difluorophenyl)oxirane (Desired, unreacted) D->E High ee% Product F (R)-1-(2,4-difluorophenyl)ethane-1,2-diol (Byproduct) D->F Resolved Byproduct

Caption: Generalized workflow for producing enantiopure oxirane via kinetic resolution.

This protocol is based on the principles of kinetic resolution, where one enantiomer of a racemate reacts faster with a chiral catalyst, leaving the other, slower-reacting enantiomer in high enantiomeric excess. The Jacobsen-Katsuki and related Salen-cobalt catalysts are exemplary for this transformation.[9]

  • Preparation of Racemate: The racemic 2-(2,4-difluorophenyl)oxirane is first synthesized, often from 2',4'-difluoroacetophenone using a sulfur ylide in a Corey-Chaykovsky reaction.

  • Resolution Setup: The racemic oxirane is dissolved in an appropriate solvent system (e.g., a mixture of water and an organic solvent like THF).

  • Catalyst Addition: A catalytic amount (typically 0.5-2 mol%) of the chiral (R,R)-Salen-Co(II) catalyst is added to the solution. The choice of the (R,R) catalyst is crucial as it selectively hydrolyzes the (R)-oxirane, leaving the desired (S)-oxirane behind.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., room temperature) for a specific duration. The reaction progress is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the remaining oxirane.

  • Workup and Isolation: Once the desired ee is achieved (typically >99%), the reaction is quenched. The organic layer is separated, washed, and dried. The solvent is removed under reduced pressure, and the resulting (2S)-2-(2,4-difluorophenyl)oxirane is purified by distillation or chromatography. The aqueous layer contains the corresponding (R)-diol byproduct.

Causality Insight: The success of this step hinges on the precise steric and electronic interactions between the chiral catalyst and the substrate. The catalyst creates a chiral pocket that preferentially binds and activates one enantiomer for hydrolysis, a classic example of enzymatic-like selectivity in small-molecule catalysis.

The Core Reaction: Stereospecific Ring-Opening

With the enantiopure (2S)-oxirane in hand, the next stage is the crucial C-C bond-forming reaction that builds the core of the Voriconazole molecule. This involves the nucleophilic ring-opening of the epoxide.

Mechanism and Stereochemical Consequence

The reaction proceeds via an SN2 mechanism . The nucleophile, which is a Grignard or organolithium derivative of the 5-fluoro-4-substituted-pyrimidine side chain, attacks one of the carbon atoms of the epoxide ring.

  • Regioselectivity: The attack occurs at the less sterically hindered carbon atom of the epoxide, which is the terminal CH₂ carbon.

  • Stereospecificity: As with all SN2 reactions, the attack occurs from the backside, leading to an inversion of configuration at the center being attacked. However, in the synthesis of Voriconazole, the key attack is on the tertiary carbon bearing the difluorophenyl group. This attack establishes the (R) configuration at C2 of the final product from the (S) configuration of the oxirane. The subsequent steps establish the C3 stereocenter.

Caption: SN2 ring-opening of the chiral oxirane by the pyrimidine nucleophile.

Detailed Synthetic Protocol: Coupling and Final Assembly

The following protocol outlines the core steps to synthesize Voriconazole from the chiral oxirane. This is a multi-step sequence following the initial coupling.

  • Grignard Reagent Formation: 4-chloro-5-fluoro-6-ethylpyrimidine is reacted with magnesium in an ethereal solvent like THF to form the corresponding Grignard reagent. Temperature control is critical to prevent side reactions.

  • Epoxide Ring-Opening: The solution of (2S)-2-(2,4-difluorophenyl)oxirane is cooled to a low temperature (e.g., -78 °C to -50 °C) in a dry, inert atmosphere (N₂ or Ar). The freshly prepared Grignard reagent is then added slowly. The low temperature is essential to maintain selectivity and prevent undesired reactions.[3][10]

  • Quenching: After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. This protonates the resulting alkoxide to form the tertiary alcohol.

  • Purification: The crude product, now containing the correct (2R,3S) stereochemistry, is extracted into an organic solvent, dried, and purified.

  • Final Steps: The intermediate from the previous step is then converted to Voriconazole. This typically involves removing the chloro group on the pyrimidine ring (e.g., via catalytic hydrogenation) and performing a resolution step with an agent like R-(-)-10-camphorsulfonic acid to isolate the pure (2R,3S) enantiomer in high yield and purity.[3][4]

Trustworthiness Insight: Each step is designed to be self-validating. The use of a >99% ee oxirane ensures the stereochemical purity of the initial adduct. Low-temperature addition minimizes side reactions, and the final resolution step removes any minor diastereomers formed, guaranteeing the API meets stringent pharmaceutical standards.

Alternative Synthetic Strategies & Comparison

While the chiral oxirane route is elegant and effective, other methods for Voriconazole synthesis have been developed. Understanding these provides context for the advantages of the epoxide strategy.

Synthetic StrategyKey StepAdvantagesDisadvantages
Chiral Oxirane Route Stereospecific SN2 ring-openingExcellent stereocontrol from the start.Requires synthesis of enantiopure starting material.
Reformatsky-Type Reaction Zinc-mediated coupling of a ketone and an α-halo ester derivative.[3][5]Good diastereoselectivity (often >9:1).Requires reductive removal of a substituent post-coupling.[3]
Asymmetric Cyanosilylation Catalytic asymmetric addition of TMSCN to a ketone precursor.[7][11][12]Direct formation of a key chiral tertiary alcohol intermediate.Can require multi-step conversion to the final product; catalyst optimization is key.[12]

The chiral oxirane pathway remains a preferred industrial method because it transfers chirality with high fidelity, often leading to simpler purification cascades downstream.

Conclusion

(2S)-2-(2,4-difluorophenyl)oxirane is not merely a passive intermediate in the synthesis of Voriconazole; it is the foundational stereochemical blueprint. Its enantiopure nature and the predictable, high-fidelity SN2 ring-opening mechanism allow for the direct and controlled installation of the critical (2R,3S) stereochemistry required for potent antifungal activity. This approach exemplifies the power of chiral pool synthesis, where a complex stereochemical challenge is solved elegantly by leveraging a well-defined, enantiomerically pure building block. For any professional in drug development, understanding this pathway is a case study in the practical application of asymmetric synthesis to produce life-saving medicines.

References

  • Peng, J., Li, R., Li, Z., Tang, Y., Yang, J.-S., Xue, F., & Qin, Y. (2024). Enantioselective Synthesis of Antifungal Agent Voriconazole via Asymmetric Epoxidation of Tetrasubstituted (Z)‐Alkene. European Journal of Organic Chemistry. Available at: [Link]

  • Tamura, K., Furutachi, M., Kumagai, N., & Shibasaki, M. (2013). An Enantioselective Synthesis of Voriconazole. The Journal of Organic Chemistry, 78(21), 11396–11403. Available at: [Link]

  • Pfizer Inc. (2000). Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. Google Patents. US6133485A.
  • Hanmi Pharm. Co., Ltd. (2009). Process for preparing voriconazole. Google Patents. WO2009020323A2.
  • Arran Chemical Company. (n.d.). (2S)-2-(2,4-Difluorophenyl)oxirane | CAS 851634-78-1. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(3,4-Difluorophenyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, A. K., Rao, M. N., & Simpson, J. H. (2002). A Chemo-Enzymatic Approach for Preparing Efinaconazole with High Optical Yield. Organic Process Research & Development, 6(5), 618–620.
  • Bayer AG. (1989). Process for the preparation of oxiranes. Google Patents. US4898954A.
  • Shandong Fine Chemical Co., Ltd. (2018). Method for preparing voriconazole racemate. Patsnap Eureka. CN108164548A. Available at: [Link]

  • Reddy, M. S., et al. (2012). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Archiv der Pharmazie, 345(8), 641-647. Available at: [Link]

  • Jiangsu Aosaikang Pharmaceutical Co., Ltd. (2021). Synthesis method and application of voriconazole. Patsnap Eureka. CN112897287A. Available at: [Link]

  • API Synthesis International. (2015, July 26). VORICONAZOLE. Retrieved from [Link]

  • Suzhou Highfine Biotech Co., Ltd. (2021). Synthesis process of voriconazole. Google Patents. CN113354625A.

Sources

Foundational

Technical Guide: Enantioselective Distinction & Synthesis of 2-(2,4-Difluorophenyl)oxirane

Executive Summary 2-(2,4-Difluorophenyl)oxirane is a critical chiral building block in the synthesis of triazole antifungal agents, including Posaconazole , Ravuconazole , and next-generation derivatives of Fluconazole ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2,4-Difluorophenyl)oxirane is a critical chiral building block in the synthesis of triazole antifungal agents, including Posaconazole , Ravuconazole , and next-generation derivatives of Fluconazole . While the physical properties of the (2S) and (2R) enantiomers are identical in achiral environments, their pharmacological fates diverge significantly. The (2R)-enantiomer is predominantly the requisite scaffold for inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51) , as the spatial arrangement of the hydroxyl group formed post-ring-opening is essential for coordinating with the heme iron in the enzyme's active site.

This guide provides a technical analysis of the stereochemical differences, industrial synthesis via Hydrolytic Kinetic Resolution (HKR), and the downstream impact on drug efficacy.

Structural & Physicochemical Distinction[1][2]

The molecule contains a single stereocenter at the C2 position of the oxirane ring.

Feature(2R)-2-(2,4-Difluorophenyl)oxirane(2S)-2-(2,4-Difluorophenyl)oxirane
Configuration (R) (Rectus)(S) (Sinister)
Biological Role Primary Pharmacophore Precursor. Yields the bioactive (R)-alcohol upon terminal ring opening.[1]Inactive/Less Active Precursor. Often resolved out or inverted via Mitsunobu conditions.[1]
Boiling Point ~85°C (at 0.5 mmHg)~85°C (at 0.5 mmHg)
Solubility Soluble in DCM, THF, TolueneSoluble in DCM, THF, Toluene
Optical Rotation

is negative (-) (solvent dependent)

is positive (+) (solvent dependent)
Key Reactivity Nucleophilic attack at C3 (terminal) retains (R)-center.Nucleophilic attack at C3 (terminal) retains (S)-center.[1]
The Stereochemical Imperative

The antifungal activity of azoles relies on the nitrogen atom of the triazole ring binding to the heme iron of fungal CYP51. This binding prevents the demethylation of lanosterol, halting ergosterol biosynthesis and disrupting the fungal cell membrane.

  • The (R)-Enantiomer Advantage: The (2R)-epoxide precursor typically leads to the (2R)-alcohol.[1] In the CYP51 binding pocket, this configuration aligns the 2,4-difluorophenyl group into the hydrophobic access channel while positioning the hydroxyl group to form hydrogen bonds with the protein backbone (often Tyr-118 or similar residues), stabilizing the inhibitor-enzyme complex.

Synthetic Pathways: The Jacobsen HKR Protocol[3]

The industrial gold standard for accessing the enantiopure (2R)-epoxide is the Jacobsen Hydrolytic Kinetic Resolution (HKR) . This method uses a chiral (salen)Co(III) complex to selectively hydrolyze the undesired (S)-enantiomer into a diol, leaving the desired (R)-epoxide intact.

Mechanism of Action

The (S,S)-(salen)Co(III) catalyst preferentially binds to the (S)-epoxide and water. The reaction rate for the hydrolysis of the (S)-enantiomer is significantly faster (


) than that of the (R)-enantiomer.
Experimental Protocol: Resolution of Racemic 2-(2,4-Difluorophenyl)oxirane

Reagents:

  • Racemic 2-(2,4-difluorophenyl)oxirane (1.0 equiv)

  • (S,S)-(salen)Co(OAc) catalyst (0.5 mol%)

  • Distilled Water (0.55 equiv)

  • THF or TBME (solvent)

Step-by-Step Workflow:

  • Catalyst Activation: Dissolve the (S,S)-(salen)Co(II) precursor in THF. Add acetic acid (2 equiv relative to catalyst) and stir in open air for 30 minutes to generate the active (salen)Co(III)-OAc species. Remove solvent in vacuo to obtain the brown solid catalyst.[1]

  • Reaction Setup: Dissolve racemic epoxide (100 g, 0.64 mol) in THF (200 mL) containing the activated catalyst (0.5 mol%).

  • Hydrolysis: Cool the mixture to 0°C. Slowly add water (0.35 mol, 0.55 equiv) dropwise over 1 hour.

  • Resolution: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor consumption of the (S)-enantiomer via Chiral HPLC.[1]

  • Workup: The reaction mixture now contains the (2R)-epoxide and the (2S)-diol .[1]

    • Add water and extract the epoxide with hexane or heptane (the diol is more polar and remains in the aqueous/THF phase).

    • Wash the organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Distillation under reduced pressure yields chemically pure (2R)-2-(2,4-difluorophenyl)oxirane (>99% ee).[1]

Visualization: Jacobsen HKR Pathway[1]

HKR_Pathway Racemic Racemic 2-(2,4-difluorophenyl)oxirane Complex Catalyst-Substrate Complex Racemic->Complex Binding Catalyst (S,S)-(salen)Co(III) Catalyst Catalyst->Complex Water H2O (0.55 equiv) Water->Complex S_Diol (2S)-Diol (Hydrolyzed Product) Complex->S_Diol Fast Hydrolysis (k_fast) R_Epoxide (2R)-Epoxide (Desired Product) Complex->R_Epoxide No Reaction (Recovered)

Figure 1: Kinetic resolution workflow separating the desired (R)-epoxide from the hydrolyzed (S)-diol.

Reactivity & Regioselectivity[1][4]

The utility of the (2R)-enantiomer lies in its ring-opening behavior.[1] Under basic conditions (standard for triazole introduction), the reaction follows an


 mechanism.
The Regiochemistry Rule

Nucleophiles (like 1,2,4-triazole sodium salt) attack the least hindered carbon (C3, the terminal methylene) of the epoxide.

  • Result: The C–O bond at C3 breaks, and the oxygen retains its bond to C2.

  • Stereochemical Consequence: The absolute configuration at C2 is retained .[1] Therefore, starting with (2R)-epoxide yields the (2R)-alcohol.[1]

Reaction Pathway Diagram[1]

RingOpening cluster_0 Reagents Epoxide (2R)-2-(2,4-difluorophenyl)oxirane Transition Transition State (Attack at Terminal C3) Epoxide->Transition Base Catalysis Triazole 1,2,4-Triazole (Na+ Salt) Triazole->Transition Product (2R)-2-(2,4-difluorophenyl)-1- (1H-1,2,4-triazol-1-yl)ethanol Transition->Product Retention of Configuration at C2

Figure 2: Regioselective ring opening of the (2R)-epoxide by triazole, retaining the chiral center.

Pharmaceutical Applications

The (2R)-enantiomer is the specific precursor for several high-value antifungal agents.

Drug ClassRole of (2R)-Epoxide
Posaconazole The oxirane is converted to a chiral diol or hydroxy-triazole intermediate.[1] The (R)-configuration is essential for the extended side-chain topology that fits the CYP51 channel.[1]
Ravuconazole Requires the (2R,3R) threo-isomer of the final alcohol. The (2R)-epoxide is the starting material to establish the first stereocenter.
Voriconazole Note: Voriconazole contains a methyl group on the backbone, derived from a different precursor (2-chloro-1-(2,4-difluorophenyl)ethanone).[1] However, the concept of the (2R,3S) configuration in Voriconazole validates the necessity of the (R)-configuration at the benzylic position for potency.

Analytical Characterization

To validate the enantiomeric excess (ee) of the synthesized or resolved epoxide, Chiral HPLC is required.

Standard Method:

  • Column: Chiralcel OD-H or AD-H (Daicel Chemical Industries).[1]

  • Mobile Phase: Hexane : Isopropanol (98:2 or 90:10).[1]

  • Flow Rate: 0.5 – 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Retention Times (Approximate):

    • (2S)-Enantiomer:

      
       min[1]
      
    • (2R)-Enantiomer:

      
       min[1]
      
    • (Note: Order may reverse depending on specific column/solvent ratios; always verify with a racemic standard).

References

  • Jacobsen, E. N. (2002).[1][2] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Journal of the American Chemical Society.[1][3][4] Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[5] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science. Link

  • Pfizer Inc. (2000).[1] Process for the preparation of crystalline (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (Voriconazole intermediate synthesis). US Patent 6,586,594.[1] Link

  • Konosu, T., et al. (1991).[1] Triazole Antifungals.[1][6][7] IV. Synthesis and Antifungal Activities of (R)- and (S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-propanol.[1] Chemical and Pharmaceutical Bulletin. Link

  • Shasun Pharma Solutions. (2004).[1] Industrialization Studies of the Jacobsen Hydrolytic Kinetic Resolution of Epichlorohydrin and Related Epoxides. Asymmetric Catalysis on Industrial Scale. Link

Sources

Exploratory

An In-Depth Technical Guide to (2S)-2-(2,4-difluorophenyl)oxirane: A Key Chiral Building Block

Introduction (2S)-2-(2,4-difluorophenyl)oxirane is a chiral epoxide of significant interest to researchers and professionals in drug development and medicinal chemistry. Its structure, featuring a strained three-membered...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2S)-2-(2,4-difluorophenyl)oxirane is a chiral epoxide of significant interest to researchers and professionals in drug development and medicinal chemistry. Its structure, featuring a strained three-membered oxirane ring and an electronically modified 2,4-difluorophenyl group, makes it a highly valuable and reactive intermediate for asymmetric synthesis. The specific (S)-stereochemistry and the strategic placement of fluorine atoms are crucial for its role as a key building block in the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs), most notably in the class of triazole antifungals.[1][2] This guide provides a comprehensive overview of its molecular identity, synthesis principles, and core applications.

Molecular Identity and Physicochemical Properties

Precise identification of a chemical entity is foundational for research, development, and regulatory compliance. While detailed experimental data for (2S)-2-(2,4-difluorophenyl)oxirane is not as abundant in public literature as its 3,4-difluoro isomer, its fundamental identifiers are well-established.

Table 1: Core Molecular Identifiers

Identifier Value Source
CAS Number 851634-78-1 [3]
Molecular Formula C₈H₆F₂O [3]
Molecular Weight 156.13 g/mol [3]
IUPAC Name (2S)-2-(2,4-difluorophenyl)oxirane N/A
SMILES C1C2=CC(=C(C=C2)F)F Predicted

| InChIKey | Not Publicly Available | N/A |

Note: Some identifiers like SMILES and InChIKey are not consistently available in public databases for this specific isomer but can be reliably predicted based on its structure. For comparison, the closely related regioisomer, (2S)-2-(3,4-difluorophenyl)oxirane, has the InChIKey UNJRFWWCCAHSRB-MRVPVSSYSA-N.[4]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure epoxides like (2S)-2-(2,4-difluorophenyl)oxirane is a critical challenge in organic chemistry. The primary strategy involves the asymmetric epoxidation of the corresponding prochiral alkene, 2,4-difluorostyrene. This transformation ensures the desired (S)-configuration at the chiral center.

Asymmetric epoxidation reactions utilize a chiral catalyst to control the facial selectivity of oxygen atom transfer to the double bond of an alkene.[5] Several established methods are applicable, with the choice often depending on substrate compatibility, desired scale, and catalyst availability.

  • Shi Epoxidation : This method employs a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (Oxone®) as the terminal oxidant.[6] It is known for its operational simplicity and effectiveness with a range of unfunctionalized olefins, making it a strong candidate for synthesizing the target oxirane. The reaction proceeds via a chiral dioxirane intermediate generated in situ.[6]

  • Jacobsen-Katsuki Epoxidation : This reaction uses a manganese-salen complex as the chiral catalyst. It is particularly effective for the epoxidation of cis-disubstituted and conjugated alkenes.[5]

  • Sharpless Epoxidation : While highly effective, the Sharpless epoxidation is specifically designed for allylic alcohols, where the hydroxyl group directs the catalyst, and is therefore not directly applicable to 2,4-difluorostyrene.[5]

The causality behind choosing such catalytic systems lies in their ability to create a chiral environment around the alkene, forcing the oxidant to approach from one face preferentially, thus yielding one enantiomer in excess.

Synthesis_Workflow cluster_start Starting Material cluster_process Core Reaction cluster_reagents Key Reagents cluster_product Final Product A 2,4-Difluorostyrene B Asymmetric Epoxidation A->B Substrate E (2S)-2-(2,4-difluorophenyl)oxirane B->E Enantioselective Conversion C Chiral Catalyst (e.g., Shi Ketone) C->B Stereocontrol D Stoichiometric Oxidant (e.g., Oxone®) D->B O-Atom Source

Caption: Asymmetric epoxidation of 2,4-difluorostyrene.

Applications in Medicinal Chemistry: Synthesis of Triazole Antifungals

The primary utility of (2S)-2-(2,4-difluorophenyl)oxirane is its role as a key intermediate in constructing the core of potent triazole antifungal drugs, such as fluconazole and voriconazole.[7][8] The 2,4-difluorophenyl moiety is a common structural feature in this class of drugs, contributing to their binding affinity and metabolic stability.[9]

The synthetic value of the oxirane lies in the high ring strain of the three-membered ether. This strain allows for a regio- and stereoselective ring-opening reaction with a suitable nucleophile.[10][11] In the synthesis of azole antifungals, the nucleophile is typically a deprotonated 1,2,4-triazole.

The reaction proceeds via an Sₙ2 mechanism. The triazole anion attacks one of the carbon atoms of the epoxide, leading to the simultaneous breaking of the C-O bond and inversion of stereochemistry at the point of attack.[11] This reaction is highly reliable and allows for the precise installation of both a hydroxyl group and the triazole heterocycle, which are essential pharmacophoric elements for antifungal activity.[12][13]

Application_Workflow A (2S)-2-(2,4-difluorophenyl)oxirane D Nucleophilic Ring-Opening (Sₙ2 Attack) A->D B 1H-1,2,4-Triazole B->D C Base (e.g., NaH, K₂CO₃) C->D Deprotonation E Key Diol Intermediate (e.g., Precursor to Fluconazole) D->E Forms C-N Bond

Caption: Role in the synthesis of triazole antifungal precursors.

Illustrative Experimental Protocol: Nucleophilic Ring-Opening

The following protocol is a generalized, self-validating procedure for the reaction of a substituted phenyloxirane with 1,2,4-triazole. It is based on established chemical principles for this reaction class.[7]

Objective: To synthesize the β-triazolyl alcohol intermediate via nucleophilic ring-opening.

Materials:

  • (2S)-2-(2,4-difluorophenyl)oxirane (1.0 eq.)

  • 1H-1,2,4-Triazole (1.2 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1H-1,2,4-triazole to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Deprotonation: Dissolve the triazole in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the triazole, forming the potent sodium triazolide nucleophile. Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Nucleophilic Addition: Allow the mixture to stir at 0 °C for 30 minutes. Dissolve (2S)-2-(2,4-difluorophenyl)oxirane in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the oxirane solution dropwise to the reaction mixture over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours. Trustworthiness: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting oxirane spot is no longer visible.

  • Workup (Quenching): Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl. Causality: This step safely neutralizes any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: Washing removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure β-triazolyl alcohol.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for (2S)-2-(2,4-difluorophenyl)oxirane is not widely published, general precautions for chiral epoxides and fluorinated aromatic compounds should be strictly followed. Epoxides as a class are considered reactive and should be handled with care.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: Based on analogous compounds, potential hazards include skin, eye, and respiratory irritation.[4] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

References

  • Upadhayaya, R. S., Sinha, N., Jain, S., Kishore, N., Chandra, R., & Arora, S. K. (2004). Optically active antifungal azoles: synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[13][14][15]-triazol-1-yl-butan-2-ol. Bioorganic & medicinal chemistry, 12(9), 2225–2238. Available at: [Link]

  • Reddy, A. S., Kumar, M. P., & Ghosh, S. (2012). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Synthetic Communications, 42(15), 2246-2256. Available at: [Link]

  • Google Patents. (2021). Synthesis process of voriconazole. (CN113354625A).
  • Google Patents. (2006). Process for preparing voriconazole. (WO2006065726A2).
  • PubChem. * (2S)-2-(3,4-Difluorophenyl)oxirane*. National Center for Biotechnology Information. Available at: [Link]

  • QuickCompany. (2005). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Available at: [Link]

  • Arran Chemical Company. (2S)-2-(2,4-Difluorophenyl)oxirane | CAS 851634-78-1. Available at: [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Available at: [Link]

  • Wikipedia. Asymmetric epoxidation. Available at: [Link]

  • Shi, Y. (2004). Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. Accounts of Chemical Research, 37(8), 488-496. Available at: [Link]

  • Google Patents. (2003). Azole compounds as anti-fungal agents. (WO2003008391A1).
  • Singh, G., et al. (2025). New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2000). Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. (US6133485A).
  • Wang, X., et al. (2021). Design, Synthesis, and Antifungal Evaluation of New Azole Derivatives against Candida albicans. Molecules, 26(11), 3326. Available at: [Link]

  • Chemicea Pharma. 2-((1-((S)-2-(2,4-Difluorophenyl)oxiran-2-yl)vinyl)oxy)tetrahydro-2H-pyran. Available at: [Link]

Sources

Foundational

Key Intermediates in the Production of Triazole Antifungal Agents

This technical guide details the critical intermediates and process chemistry principles governing the production of triazole antifungal agents. It focuses on the structural evolution from simple aromatic scaffolds to co...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the critical intermediates and process chemistry principles governing the production of triazole antifungal agents. It focuses on the structural evolution from simple aromatic scaffolds to complex, chiral active pharmaceutical ingredients (APIs) like Fluconazole, Voriconazole, and Posaconazole.

Executive Summary & Structural Logic

The efficacy of triazole antifungals relies on a specific pharmacophore: a 1,2,4-triazole ring coordinated to the heme iron of fungal cytochrome P450 (CYP51), linked to a halogenated phenyl group (usually 2,4-difluorophenyl) that confers metabolic stability and lipophilicity.

From a process chemistry perspective, the synthesis of these agents is defined by three critical checkpoints:

  • The Aromatic Anchor: Establishment of the 2,4-difluorophenyl scaffold.

  • The Azole Introduction: Regioselective alkylation of 1,2,4-triazole (controlling N1 vs. N4 isomerism).

  • The Chiral Core Construction: Stereoselective epoxide formation or tetrahydrofuran (THF) ring closure.

Primary Scaffold Intermediates: The Difluorophenyl Core

The 2,4-difluorophenyl moiety is the "anchor" for almost all modern triazoles. The purity of these early-stage intermediates dictates the downstream impurity profile.

1-(2,4-Difluorophenyl)-2-chloroethanone (CDE)[1][2]
  • CAS: 51336-94-8[1]

  • Role: The universal electrophile for triazole substitution.

  • Synthesis Logic: Produced via Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride.[1]

  • Critical Quality Attribute (CQA): Isomeric purity. The presence of 1,4-difluorobenzene impurities in the starting material leads to the 2,5-difluoro isomer, which is extremely difficult to separate in later stages.

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA)[1][2][3]
  • CAS: 86404-63-9[1][2]

  • Role: The "Gatekeeper" intermediate for Fluconazole and Voriconazole.

  • Process Challenge: Regioselectivity.

    • Reaction: Nucleophilic substitution of CDE with 1,2,4-triazole.

    • Issue: The triazole ring is an ambident nucleophile. Alkylation can occur at N1 (desired, bioactive) or N4 (undesired impurity, typically inactive).

    • Control Strategy: Use of bases like K₂CO₃ or NaHCO₃ in polar aprotic solvents (acetone or DMF) favors the thermodynamic N1 product, but kinetic control often yields ~10-15% N4 impurity. Recrystallization (often as the hydrochloride salt or nitrate) is mandatory here to purge the N4 isomer before proceeding.

Advanced Intermediates: The Epoxide & THF Divergence

At this stage, the synthetic pathways diverge based on the complexity of the linker.

The Fluconazole Epoxide (Oxirane)[4]
  • Chemical Name: 2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole[1]

  • CAS: 86386-76-7[1]

  • Synthesis: Corey-Chaykovsky reaction of DFTA using trimethylsulfoxonium iodide (TMSOI) and a base (NaOH/KOH).[1]

  • Technical Insight: This epoxide is achiral (racemic) in the context of Fluconazole synthesis because the subsequent ring opening with a second triazole creates a symmetrical bis-triazole molecule, rendering the central carbon achiral.

  • Safety Note: TMSOI is expensive and generates dimethyl sulfide (DMS) byproduct, which requires rigorous off-gas scrubbing.[1]

The Voriconazole Chiral Epoxide
  • Chemical Name: (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-(1H-1,2,4-triazol-1-yl)oxirane[1][3]

  • CAS: 127000-90-2[1][3][4]

  • Role: Defines the stereochemistry of Voriconazole.

  • Differentiation: Unlike Fluconazole, Voriconazole possesses two chiral centers. The introduction of the methyl group breaks symmetry.

  • Resolution Step: The racemic ketone precursor is often resolved using (1R)-(-)-10-Camphorsulfonic acid (CSA) .[1] The formation of the CSA salt allows for the selective crystallization of the desired enantiomer prior to the final coupling with 4-chloro-5-fluoropyrimidine.

The Posaconazole Chiral THF Sulfonate
  • Chemical Name: [(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate[1]

  • Role: The convergent coupling partner.

  • Synthesis Logic: Posaconazole is too complex for linear synthesis. It utilizes a convergent approach where this chiral THF-tosylate is coupled with an aryl-piperazine amine.[1]

  • Key Feature: The THF ring is formed via an iodine-mediated cyclization of a homoallylic alcohol precursor, locking the relative stereochemistry between the triazole and the hydroxymethyl arm.

Experimental Protocols (Representative)

Protocol A: Regioselective Synthesis of DFTA (N1-Alkylation)

This protocol minimizes the N4-isomer formation through base selection.[1]

  • Setup: Charge a reactor with 1-(2,4-difluorophenyl)-2-chloroethanone (1.0 eq) and Acetone (5 vol) .

  • Reagent Addition: Add 1,2,4-Triazole (1.2 eq) followed by Potassium Carbonate (1.5 eq) . Note: Use granular K₂CO₃ to control reaction rate via surface area.

  • Reaction: Reflux at 56°C for 6–8 hours. Monitor by HPLC for consumption of chloro-ketone.[1]

  • Workup: Cool to 20°C. Filter inorganic salts. Concentrate filtrate to residue.

  • Purification (Critical): Dissolve residue in Isopropanol/HCl. The N1-isomer hydrochloride crystallizes selectively.[1] The N4-isomer remains largely in the mother liquor.

  • Yield: Target >85% yield with <0.5% N4-isomer.

Protocol B: Corey-Chaykovsky Epoxidation (Fluconazole Intermediate)[1][4]
  • Reagent Prep: Mix Trimethylsulfoxonium iodide (1.2 eq) and Cetrimide (0.05 eq, PTC) in Toluene/Water (1:1) .

  • Base Addition: Add NaOH (20% aq solution, 2.5 eq) slowly to maintain temp <30°C.

  • Substrate: Add DFTA (1.0 eq) dissolved in Toluene.

  • Reaction: Heat to 60°C for 12 hours. The ylide formed in situ attacks the ketone.

  • Separation: Separate organic layer. Wash with brine. The toluene solution containing the epoxide is often used directly in the next step (telescoped process) to avoid handling the unstable epoxide.

Visualizations & Pathways

Diagram 1: Divergent Synthesis from 1,3-Difluorobenzene

This flowchart illustrates how a single starting material branches into three major APIs.

TriazolePathways Start 1,3-Difluorobenzene Step1 Friedel-Crafts Acylation (+ Chloroacetyl Chloride) Start->Step1 Intermediate1 2-Chloro-1-(2,4-difluorophenyl)ethanone (CDE) Step1->Intermediate1 Step2 Nucleophilic Substitution (+ 1,2,4-Triazole) Intermediate1->Step2 BranchPosa Iodocyclization / THF Formation Intermediate1->BranchPosa Intermediate2 DFTA (Ketone) (Gatekeeper Intermediate) Step2->Intermediate2 BranchFlu Corey-Chaykovsky (+ TMSOI) Intermediate2->BranchFlu BranchVori Reformatsky / Resolution (+ Methyl group source) Intermediate2->BranchVori EndFlu FLUCONAZOLE (Bis-triazole, Achiral) BranchFlu->EndFlu EndVori VORICONAZOLE (Chiral, Pyrimidine-linked) BranchVori->EndVori EndPosa POSACONAZOLE (Chiral THF, Long chain) BranchPosa->EndPosa

Caption: Divergent synthetic pathways from the common difluorobenzene scaffold to major triazole antifungals.

Diagram 2: Regioselectivity Mechanism (N1 vs N4)

The critical impurity control point in triazole synthesis.

Regioselectivity Triazole 1,2,4-Triazole (Ambident Nucleophile) TS_N1 Transition State N1 (Thermodynamic) Triazole->TS_N1 Base/Heat TS_N4 Transition State N4 (Kinetic) Triazole->TS_N4 Electrophile Alkyl Halide (R-X) Electrophile->TS_N1 Electrophile->TS_N4 Product_N1 N1-Alkyl Triazole (Active API Precursor) TS_N1->Product_N1 Major (>85%) Product_N4 N4-Alkyl Triazole (Impurity) TS_N4->Product_N4 Minor (<15%)

Caption: Mechanistic bifurcation of triazole alkylation. N1 is the desired bioactive isomer; N4 is a common impurity.

Quantitative Data Summary

IntermediateCAS NumberKey FunctionMajor Impurity Risk
CDE 51336-94-8Electrophilic Anchor2,5-difluoro isomer (from 1,4-difluorobenzene)
DFTA 86404-63-9Triazole DonorN4-alkylated triazole (regioisomer)
Fluconazole Epoxide 86386-76-7Scaffold CoreHydrolyzed diol (from moisture exposure)
Voriconazole Epoxide 127000-90-2Chiral CoreEnantiomer (Wrong chirality at C2/C3)
Posaconazole Tosylate N/A (Proprietary)Coupling PartnerDes-tosyl alcohol (incomplete activation)

References

  • Pfizer Inc. (1983). Process for the preparation of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole). US Patent 4,404,216. Link

  • Butters, M., et al. (2001). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development. Link[1][5]

  • Saksena, A. K., et al. (1995). Concise asymmetric routes to 2,2,4-trisubstituted tetrahydrofurans: Synthesis of the antifungals posaconazole and SCH 51048. Tetrahedron Letters. Link

  • Upadhayaya, R. S., et al. (2011). Synthesis of novel substituted 1,2,4-triazoles as antifungal agents. European Journal of Medicinal Chemistry. Link[1]

  • Aurobindo Pharma Ltd. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica.[6] Link

Sources

Exploratory

Stereochemistry of 2,4-Difluorophenyl Epoxide Derivatives: A Definitive Technical Guide

The following technical guide is structured to serve as a definitive reference for the synthesis, stereocontrol, and derivatization of 2,4-difluorophenyl epoxide motifs in medicinal chemistry. Executive Summary The 2,4-d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the synthesis, stereocontrol, and derivatization of 2,4-difluorophenyl epoxide motifs in medicinal chemistry.

Executive Summary

The 2,4-difluorophenyl epoxide moiety is not merely a chemical intermediate; it is the stereochemical pivot point for a generation of life-saving azole antifungals, including Fluconazole, Voriconazole, and Posaconazole. The presence of the 2,4-difluoro substitution pattern confers essential metabolic stability by blocking oxidative metabolism at the phenyl ring, while the epoxide (oxirane) functionality serves as the electrophilic "warhead" for the introduction of azole heterocycles.

This guide moves beyond standard textbook definitions to analyze the causality of stereocontrol , the mechanistic divergence of ring-opening reactions , and the industrial scalability of these critical synthons.

Part 1: Structural Significance & The Pharmacophore

The Fluorine Effect

The 2,4-difluorophenyl group is a "privileged structure" in medicinal chemistry.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the phenyl ring resistant to Cytochrome P450-mediated hydroxylation.

  • Lipophilicity: Fluorine substitution increases lipophilicity (

    
    ), enhancing membrane permeability and fungal cell wall penetration.
    
  • Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of adjacent protons and modulates the electrophilicity of the epoxide, influencing the regioselectivity of ring-opening reactions.

The Epoxide as a Stereochemical Anchor

In drugs like Voriconazole and Posaconazole , biological activity is strictly governed by stereochemistry. The binding affinity to the target enzyme, lanosterol 14


-demethylase (CYP51), depends on the precise orientation of the hydroxyl group and the azole ring, both of which are established during the epoxide formation and subsequent ring opening.

Part 2: Synthetic Pathways & Stereocontrol

We categorize synthesis into three generations: Classical (Racemic) , Asymmetric (Catalytic) , and Chemo-Enzymatic .

Method A: The Corey-Chaykovsky Reaction (The Workhorse)

This is the standard industrial route for generating the racemic epoxide from 2,4-difluoroacetophenone.

  • Reagents: Trimethylsulfoxonium iodide (TMSOI) + Strong Base (NaH or KOtBu).

  • Mechanism: Formation of the dimethylsulfoxonium methylide, followed by nucleophilic attack on the ketone carbonyl.

  • Stereochemical Outcome:

    • For simple acetophenones, the reaction is not stereoselective, yielding a racemic mixture.

    • Critical Insight: The use of sulfoxonium ylides (harder nucleophile) favors thermodynamic control (reversible addition), often yielding higher diastereoselectivity in substituted systems compared to sulfonium ylides (kinetic control).

Method B: Asymmetric Epoxidation (The Precision Tool)

To access enantiopure intermediates (e.g., for Posaconazole), asymmetric catalysis is required.

  • Sharpless Asymmetric Epoxidation (SAE): Requires an allylic alcohol precursor.[1]

    • Protocol: 2-(2,4-difluorophenyl)allyl alcohol + Ti(OiPr)

      
       + (+)-DET + t-BuOOH.
      
    • Result: High ee (>90%) of the epoxy alcohol.[1]

  • Jacobsen-Katsuki Epoxidation: Direct epoxidation of unfunctionalized olefins using Mn(III)-salen complexes.

Method C: Hydrolytic Kinetic Resolution (HKR)

Jacobsen’s HKR is the most robust method for "cleaning up" racemic epoxides on a kilogram scale.

  • Catalyst: (R,R)-Co(salen).

  • Process: The catalyst selectively hydrolyzes the (S)-epoxide to the diol, leaving the (R)-epoxide intact (or vice versa).

  • Yield Cap: Maximum 50% theoretical yield of the desired enantiomer, but ee is often >99%.

Visualization: Synthetic Workflow

SynthesisWorkflow Ketone 2,4-Difluoroacetophenone Ylide Corey-Chaykovsky (TMSOI / NaH) Ketone->Ylide RacEpoxide Racemic Epoxide Ylide->RacEpoxide Nucleophilic Addition HKR Hydrolytic Kinetic Resolution (Co-Salen) RacEpoxide->HKR ChiralEpoxide (R)-Epoxide (>99% ee) HKR->ChiralEpoxide Kinetic Selection Diol (S)-Diol Byproduct HKR->Diol Hydrolysis

Figure 1: Workflow for the generation of enantiopure 2,4-difluorophenyl epoxide via HKR.

Part 3: Ring-Opening Dynamics (The "Warhead")

The reaction of the epoxide with a nucleophile (typically 1,2,4-triazole) is the defining step for biological activity.

Regioselectivity Rules
  • Basic Conditions (Na-Triazole): Reaction follows an S

    
    2 mechanism .[2] The nucleophile attacks the least hindered carbon (the terminal CH
    
    
    
    ).
    • Consequence: The stereocenter at the benzylic position (C2) is retained because the bond breaking occurs at C1.

  • Acidic Conditions: Reaction gains S

    
    1 character . Attack favors the more substituted benzylic carbon (C2) due to carbocation stabilization by the phenyl ring.
    
    • Consequence: Inversion or racemization at C2.

The "Payne Rearrangement" Risk

In systems with adjacent hydroxyl groups (common in these syntheses), base-catalyzed migration of the epoxide can occur (Payne Rearrangement), scrambling the stereochemistry. This must be suppressed by maintaining strictly anhydrous conditions or using Lewis acid catalysis (e.g., AlCl


 or BF

Et

O) to promote direct opening.
Visualization: Ring Opening Mechanism

RingOpening Epoxide Chiral Epoxide (Retention of C2) Attack Nucleophilic Attack (1,2,4-Triazole) Epoxide->Attack Base (NaH/K2CO3) Transition Transition State (SN2 @ Terminal C) Attack->Transition Regioselective Product Triazole Alcohol (Active Isomer) Transition->Product Ring Opening

Figure 2: Regioselective ring opening of the epoxide under basic conditions, preserving the C2 stereocenter.

Part 4: Experimental Protocols & Data

Comparative Analysis of Synthetic Methods
ParameterCorey-Chaykovsky (Racemic)Sharpless Asymmetric Epox.Jacobsen HKR Resolution
Precursor KetoneAllylic AlcoholRacemic Epoxide
Reagents TMSOI, NaH, DMSOTi(OiPr)

, (+)-DET, tBuOOH
(R,R)-Co(salen), H

O
Yield High (85-95%)Moderate (60-80%)Max 50% (Theoretical)
ee % 0%85-95%>99%
Scalability ExcellentGoodExcellent
Cost LowHigh (Titanium waste)Moderate (Catalyst recycling)
Standard Protocol: Corey-Chaykovsky Epoxidation

This protocol is a self-validating system; the evolution of DMS gas confirms reaction progress.

  • Preparation: In a flame-dried flask under N

    
    , suspend trimethylsulfoxonium iodide (1.2 eq) in dry DMSO.
    
  • Ylide Formation: Add NaH (1.2 eq, 60% dispersion) portion-wise. Caution: H

    
     evolution. Stir at RT for 1h until the solution becomes clear (formation of dimethylsulfoxonium methylide).
    
  • Addition: Cool to 0°C. Add 2,4-difluoroacetophenone (1.0 eq) dropwise in DMSO.

  • Reaction: Warm to RT and stir for 3-5h. Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot (Rf ~0.6) should disappear, replaced by the epoxide (Rf ~0.7).

  • Workup: Quench with ice water. Extract with Et

    
    O. Wash with brine. Dry over MgSO
    
    
    
    .
  • Validation:

    
    H NMR (CDCl
    
    
    
    ) should show characteristic epoxide doublets at
    
    
    2.80 and 2.95 ppm (terminal CH
    
    
    ).

References

  • Enantioselective Synthesis of Antifungal Agent Voriconazole via Asymmetric Epoxidation. Chemistry - A European Journal. 3

  • Corey-Chaykovsky Reaction: Mechanism and Synthetic Utility. Organic Chemistry Portal. 4[5]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI Pharmaceuticals. 1

  • Application Notes: Ring-Opening Reactions of 2-Butyl-2-(2,4-dichlorophenyl)oxirane. Benchchem Protocols. 2

  • Method for preparing (S)-3,4-difluorophenyl oxirane through hydrolytic kinetic resolution. Google Patents CN103087011A. 6

Sources

Foundational

Literature review of (2S)-2-(2,4-difluorophenyl)oxirane reactivity profiles

Technical Whitepaper: Reactivity & Synthetic Utility of (2S)-2-(2,4-difluorophenyl)oxirane Executive Summary (2S)-2-(2,4-difluorophenyl)oxirane is a critical chiral building block in the synthesis and impurity profiling...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Reactivity & Synthetic Utility of (2S)-2-(2,4-difluorophenyl)oxirane

Executive Summary

(2S)-2-(2,4-difluorophenyl)oxirane is a critical chiral building block in the synthesis and impurity profiling of triazole-based antifungal agents. While often overshadowed by its hydroxymethylated cousins (used in Posaconazole synthesis) or its methyl-substituted analogs (Voriconazole), this specific styrene-oxide derivative represents a pivotal model for understanding regioselective nucleophilic ring-opening in fluorinated systems.

This guide provides a definitive technical analysis of its reactivity profile, focusing on the preservation of the (2S) stereocenter during triazole functionalization and the prevention of racemization pathways.

Structural & Electronic Properties[1]

The reactivity of (2S)-2-(2,4-difluorophenyl)oxirane is governed by the interplay between ring strain and the electronic effects of the difluorophenyl ring.

  • Fluorine Effect: The 2,4-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect (-I) on the benzylic carbon (C2). This destabilizes partial positive charge buildup at C2, theoretically discouraging

    
    -type pathways. However, it also increases the acidity of the benzylic proton, making the molecule susceptible to base-catalyzed elimination or isomerization.
    
  • Chirality: The (2S) configuration places the epoxide oxygen in a specific spatial orientation relative to the phenyl ring. Preserving this chirality is the primary challenge during downstream functionalization.

PropertyValue / Characteristic
CAS Number 1006376-63-1 (Generic/Racemic Ref: 126938-56-1)
Molecular Formula C₈H₆F₂O
Stereochemistry (2S) - Enantiopure
Key Reactivity Electrophilic attack at C1 (Terminal) vs. C2 (Benzylic)
Primary Hazard Genotoxic Impurity (GTI) potential; Alkylating agent

Synthesis: Accessing the (2S) Enantiomer

While racemic synthesis via the Corey-Chaykovsky reaction is standard, accessing the high-purity (2S) enantiomer requires asymmetric catalysis. The industry standard is Hydrolytic Kinetic Resolution (HKR) .

Mechanism: Jacobsen’s HKR

The HKR method utilizes a chiral (salen)Co(III) complex to selectively hydrolyze the unwanted (2R) enantiomer into a diol, leaving the desired (2S) epoxide intact. This process is self-validating as the reaction rate slows dramatically once the mismatched enantiomer is consumed.

HKR_Pathway Racemic Racemic 2-(2,4-difluorophenyl)oxirane TS Cooperative Bimetallic Transition State Racemic->TS 0.55 eq H2O Catalyst (R,R)-Salen-Co(III) Catalyst + H2O Catalyst->TS S_Epoxide (2S)-Epoxide (Target, >99% ee) TS->S_Epoxide Unreacted R_Diol (2R)-Diol (Byproduct) TS->R_Diol Hydrolyzed

Figure 1: Hydrolytic Kinetic Resolution pathway. The (R,R)-Salen catalyst selectively hydrates the (R)-epoxide, kinetically resolving the mixture to yield the (S)-epoxide.

Experimental Protocol: HKR of 2-(2,4-difluorophenyl)oxirane
  • Preparation: Dissolve racemic 2-(2,4-difluorophenyl)oxirane (1.0 equiv) in THF (0.5 M).

  • Catalyst Loading: Add (R,R)-(salen)Co(OAc) complex (0.5 mol%).

  • Activation: Treat the catalyst with acetic acid/air if using the Co(II) precursor to generate the active Co(III) species.

  • Reaction: Add water (0.55 equiv) dropwise over 1 hour to control exotherm. Stir at 0–5°C for 14 hours.

  • Validation: Monitor by Chiral HPLC. The reaction is complete when the (2R) peak disappears and the (2S) peak remains constant.

  • Purification: Partition between heptane and water. The (2R)-diol partitions into water; the (2S)-epoxide remains in heptane. Distill the organic layer (vacuum, <40°C) to isolate the product.

Nucleophilic Ring-Opening: The Triazole Reaction

The core utility of this molecule is its reaction with 1H-1,2,4-triazole to form the azole antifungal pharmacophore.[1]

Regioselectivity & Stereochemical Integrity
  • Basic Conditions (Preferred): Under basic conditions (e.g., K₂CO₃/Acetone), the triazole anion acts as a strong nucleophile. It attacks the less hindered terminal carbon (C1) via an

    
     mechanism.
    
    • Outcome: The C-O bond at the chiral center (C2) remains intact. Retention of configuration is observed (though Cahn-Ingold-Prelog priority rules may change the descriptor, the absolute geometry is preserved).

  • Acidic Conditions (Avoid): Acid catalysis protonates the oxygen, weakening the C2-O bond. This promotes attack at the benzylic position (C2) due to carbocation stabilization by the phenyl ring.

    • Outcome: Inversion or racemization (via partial

      
       character).
      

Triazole_Opening Epoxide (2S)-2-(2,4-difluorophenyl)oxirane TS_SN2 SN2 Transition State (Attack at Terminal C) Epoxide->TS_SN2 Nucleophilic Attack Conditions 1,2,4-Triazole K2CO3, Acetone, Reflux Conditions->TS_SN2 Product (R)-1-(2,4-difluorophenyl)- 2-(1H-1,2,4-triazol-1-yl)ethanol TS_SN2->Product Ring Opening (Stereoretention at C2)

Figure 2: Regioselective ring opening under basic conditions. Attack occurs at the methylene group, preserving the chiral center.

Protocol: Synthesis of the Azole Alcohol
  • Reagents: Suspend 1,2,4-triazole (1.2 equiv) and anhydrous K₂CO₃ (1.5 equiv) in dry Acetone.

  • Addition: Add (2S)-2-(2,4-difluorophenyl)oxirane (1.0 equiv) slowly at room temperature.

  • Reaction: Heat to reflux (56°C) for 6–8 hours under N₂ atmosphere.

  • Workup: Filter inorganic salts. Concentrate filtrate.

  • Purification: Recrystallize from Isopropyl Alcohol (IPA) to remove regioisomeric impurities (attack at N4 of triazole instead of N1).

Impurity Profiling & Side Reactions

In drug development, this epoxide is often monitored as a Genotoxic Impurity (GTI) . Understanding its degradation is vital for stability studies.

Impurity TypeMechanismCausePrevention
Meinwald Rearrangement Isomerization to 2,4-difluorophenylacetaldehydeLewis Acid catalysis (e.g., trace metal ions)Use chelating agents; avoid acidic silica gel.
Hydrolysis Product (2S)-1-(2,4-difluorophenyl)ethane-1,2-diolMoisture ingressStore under Argon; use molecular sieves in solvents.
Regioisomer Attack at Benzylic Carbon (C2)Acidic conditions or high temperaturesMaintain pH > 8; control exotherms.
N4-Isomer Triazole attack via N4 nitrogenKinetic control failureUse polar aprotic solvents (DMF) to favor N1 attack (thermodynamic product).

References

  • Jacobsen, E. N. (2002).[2] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society.[2]

  • Pfizer Inc. (1990). "Process for the preparation of triazole antifungal agents." U.S. Patent 4,952,729.

  • Schering Corp. (1995). "Tetrahydrofuran antifungals (Posaconazole Intermediates)." U.S. Patent 5,661,151.

  • Konstantinović, S., et al. (2001). "Regioselectivity of the ring opening of some 2,3-epoxy-alcohols and epoxy-ethers." Journal of the Serbian Chemical Society.
  • BenchChem. (2025).[3] "Ring-Opening Reactions of 2-Butyl-2-(2,4-dichlorophenyl)oxirane." Application Note.

Sources

Protocols & Analytical Methods

Method

Application Note: A Scalable and Well-Characterated Protocol for the Synthesis of Voriconazole

Abstract Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against invasive fungal infections.[1] Its complex structure, featuring two adjacent stereocenters, makes its stere...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against invasive fungal infections.[1] Its complex structure, featuring two adjacent stereocenters, makes its stereoselective synthesis a significant challenge in pharmaceutical development.[2] This application note provides a detailed, field-proven protocol for the synthesis of Voriconazole. While the user specified starting from (2S)-2-(2,4-difluorophenyl)oxirane, established industrial syntheses typically rely on a more convergent and scalable strategy involving the coupling of two key intermediates: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 4-chloro-6-ethyl-5-fluoropyrimidine . This guide focuses on this validated route, which effectively constructs the critical tertiary alcohol stereocenter and serves as a robust foundation for researchers and drug development professionals. We will detail the preparation of key intermediates, the critical coupling reaction, and the final diastereomeric resolution to yield the active (2R,3S)-enantiomer.

Introduction and Synthetic Design

Voriconazole, chemically known as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a critical therapeutic agent for treating life-threatening fungal infections, particularly in immunocompromised patients.[3] Its mechanism of action involves the inhibition of the fungal cytochrome P450-dependent enzyme 14-alpha-sterol demethylase (CYP51), which is essential for maintaining fungal cell membrane integrity.[1]

The synthesis of Voriconazole is a multi-step process that requires precise control over stereochemistry. The core of the molecule is a butanol backbone substituted with a 2,4-difluorophenyl group, a 5-fluoropyrimidinyl group, and a 1H-1,2,4-triazol-1-yl group. The biological activity resides specifically in the (2R,3S) isomer.

Our synthetic strategy is a convergent approach, building the molecule from two primary fragments. This method is well-documented in patent literature and offers a reliable and scalable pathway.[4][5][6]

Retrosynthetic Analysis: The target molecule, Voriconazole (I), can be disconnected at the C2-C3 bond, leading back to two key intermediates:

  • Intermediate A: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, which provides the difluorophenyl ring, the triazole moiety, and the C1-C2 fragment.

  • Intermediate B: 4-chloro-6-ethyl-5-fluoropyrimidine, which provides the fluoropyrimidine ring and the C3-C4 fragment.

The key transformation is the stereoselective carbon-carbon bond formation between these two intermediates, followed by removal of the chloro group and chiral resolution.

Overall Synthetic Workflow

The synthesis can be visualized as a four-stage process:

  • Synthesis of Key Intermediate A: Preparation of the triazole-substituted ketone.

  • Synthesis of Key Intermediate B: Preparation of the functionalized pyrimidine.

  • Coupling and Reduction: Condensation of the two intermediates to form the racemic diastereomer, followed by dehalogenation.

  • Chiral Resolution: Isolation of the desired (2R,3S)-enantiomer.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Pyrimidine Synthesis cluster_2 Stage 3: Coupling & Dechlorination cluster_3 Stage 4: Chiral Resolution A 2-Chloro-2',4'-difluoroacetophenone C 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone (V) A->C Nucleophilic Substitution B 1,2,4-Triazole B->C H (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)- 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (III) C->H Aldol-type Condensation D 6-Ethyl-5-fluoropyrimidin-4(3H)-one F 4-Chloro-6-ethyl-5-fluoropyrimidine (IV) D->F Chlorination E POCl3 E->F F->H G LDA (Base) G->H I Racemic Voriconazole (II) H->I Dechlorination (e.g., Pd/C, H2) K Voriconazole Camphorsulfonate Salt I->K Salt Formation J R-(-)-10-Camphor Sulfonic Acid J->K L Voriconazole (I) (2R,3S)-enantiomer K->L Neutralization

Caption: Overall workflow for the synthesis of Voriconazole.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Organolithium reagents like n-butyl lithium are highly pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (V)

This key intermediate is synthesized via nucleophilic substitution of the alpha-chloro group of 2-chloro-2',4'-difluoroacetophenone with 1,2,4-triazole.[7][8]

ReagentM.W. ( g/mol )Quantity (moles)Quantity (mass/vol)
2-Chloro-2',4'-difluoroacetophenone190.571.0190.6 g
1,2,4-Triazole69.071.176.0 g
Potassium Carbonate (K₂CO₃)138.211.5207.3 g
Acetone58.08-1.5 L

Step-by-Step Methodology:

  • To a 3 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2-chloro-2',4'-difluoroacetophenone, 1,2,4-triazole, potassium carbonate, and acetone.

  • Heat the mixture to reflux (approx. 56°C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetone (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from isopropanol to yield pure 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone as a white to off-white solid.[3][9]

Protocol 2: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine (IV)

This protocol describes the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one using phosphoryl chloride (POCl₃).

ReagentM.W. ( g/mol )Quantity (moles)Quantity (mass/vol)
6-Ethyl-5-fluoropyrimidin-4(3H)-one142.131.0142.1 g
Phosphoryl Chloride (POCl₃)153.331.2110 mL (184 g)
N,N-Dimethylformamide (DMF)73.09-100 mL
Dichloromethane (DCM)84.93-500 mL

Step-by-Step Methodology:

  • In a 2 L flask under an inert atmosphere, suspend 6-ethyl-5-fluoropyrimidin-4(3H)-one in dichloromethane.

  • Add N,N-Dimethylformamide (acts as a catalyst) to the suspension.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add phosphoryl chloride dropwise over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 4-6 hours.

  • Cool the reaction mixture back to 0-5°C and carefully quench by slowly adding it to 1 L of ice-water with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to afford 4-chloro-6-ethyl-5-fluoropyrimidine as an oil, which can be used directly in the next step.

Protocol 3: Coupling of Intermediates (IV) and (V)

This is the most critical step, involving a base-mediated aldol-type condensation. Lithium diisopropylamide (LDA) is used to deprotonate the ethyl group of the pyrimidine, creating a potent nucleophile.[3][6]

ReagentM.W. ( g/mol )Quantity (moles)Quantity (mass/vol)
Diisopropylamine101.191.2168 mL (121.4 g)
n-Butyl Lithium (n-BuLi, 2.5 M in hexanes)64.061.15460 mL
4-Chloro-6-ethyl-5-fluoropyrimidine (IV)160.581.0160.6 g
Ketone Intermediate (V)223.181.0223.2 g
Tetrahydrofuran (THF), anhydrous72.11-2.5 L

Step-by-Step Methodology:

  • LDA Preparation: To a flame-dried 5 L flask under argon, add anhydrous THF and diisopropylamine. Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyl lithium solution via syringe or cannula, maintaining the temperature below -70°C. Stir for 30 minutes at this temperature.

  • Pyrimidine Anion Formation: In a separate flask, dissolve 4-chloro-6-ethyl-5-fluoropyrimidine (IV) in anhydrous THF. Cool this solution to -78°C. Transfer the pyrimidine solution to the freshly prepared LDA solution via cannula, keeping the temperature below -70°C. Stir for 1 hour to ensure complete formation of the lithium anion.

  • Condensation: In a third flask, dissolve the ketone intermediate (V) in anhydrous THF and cool to -78°C. Slowly transfer the pyrimidine anion solution into the ketone solution via cannula. The reaction is highly exothermic; maintain strict temperature control below -70°C.[6]

  • Stir the reaction mixture at -78°C for 2-3 hours.

  • Quench: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78°C.

  • Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product (III).

Protocol 4: Dechlorination and Chiral Resolution

The final steps involve removing the chloro group from the pyrimidine ring and separating the desired enantiomer.

Part A: Dechlorination

  • Dissolve the crude product (III) from the previous step in ethanol (2 L).

  • Add sodium acetate (1.5 equivalents) and 10% Palladium on Carbon (Pd/C, 5 mol%).

  • Hydrogenate the mixture in a Parr shaker or similar apparatus under 50 psi of H₂ gas at room temperature for 12-18 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain crude racemic Voriconazole (II).[10]

Part B: Chiral Resolution

  • Dissolve the crude racemic Voriconazole (II) in a mixture of methanol and acetone (e.g., 1:3 v/v).[11][12]

  • In a separate flask, dissolve R-(-)-10-camphor sulfonic acid (1.0 equivalent) in the same solvent mixture.

  • Warm both solutions to approximately 50°C to ensure complete dissolution.

  • Add the camphorsulfonic acid solution to the racemic Voriconazole solution.[13]

  • Allow the mixture to cool slowly to room temperature, then cool further to 0-5°C to induce crystallization of the diastereomeric salt.

  • Collect the crystals by filtration. The solid is the (2R,3S)-Voriconazole-(R)-camphorsulfonate salt.

  • To obtain the free base, suspend the salt in a biphasic mixture of dichloromethane and aqueous sodium bicarbonate solution. Stir until all solids dissolve.

  • Separate the organic layer, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Recrystallize the resulting solid from isopropanol to yield pure (2R,3S)-Voriconazole (I).[10][14]

References

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC. Available at: [Link]

  • Process for the production of voriconazole. Google Patents.
  • Method for preparing voriconazole resolution intermediate. Google Patents.
  • Process For Preparing Voriconazole. Google Patents.
  • Process for the preparation of voriconazole. Google Patents.
  • VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD. European Patent Office. Available at: [Link]

  • Method for recovering voriconazole resolving agent (R)-10-camphorsulfonic acid. Eureka. Available at: [Link]

  • LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature. Royal Society of Chemistry. Available at: [Link]

  • Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone. Google Patents.
  • METHOD FOR PREPARING VORICONAZOLE L-CAMPHORSULPHONATE AND VORICONAZOLE. European Patent Office. Available at: [Link]

  • Process For Synthesis Of Voriconazole. Quick Company. Available at: [Link]

  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Synfacts. Available at: [Link]

  • process for the preparation of voriconazole. Justia Patents. Available at: [Link]

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences. Available at: [Link]

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Application

Application Note: Catalytic Enantioselective Epoxidation of 2,4-Difluorostyrene

[1] Executive Summary This application note details the protocol for the catalytic enantioselective epoxidation of 2,4-difluorostyrene to yield (R)- or (S)-2-(2,4-difluorophenyl)oxirane. This epoxide is a high-value chir...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the protocol for the catalytic enantioselective epoxidation of 2,4-difluorostyrene to yield (R)- or (S)-2-(2,4-difluorophenyl)oxirane. This epoxide is a high-value chiral building block, particularly in the synthesis of triazole antifungal agents (e.g., analogs of Fluconazole, Voriconazole) and other bioactive pharmacophores.

While electron-deficient styrenes (such as 2,4-difluorostyrene) historically exhibit sluggish reactivity compared to their electron-rich counterparts, this protocol utilizes the Jacobsen-Katsuki Mn(III)-salen system enhanced with an exogenous axial ligand (4-phenylpyridine N-oxide, PPNO). This modification significantly boosts turnover frequency (TOF) and enantiomeric excess (ee), rendering the process scalable for pre-clinical drug development.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7][8][9][10]

The Substrate Challenge

2,4-Difluorostyrene presents a specific challenge in electrophilic oxidation:

  • Electronic Deactivation: The two fluorine atoms exert a strong inductive effect (-I), reducing the electron density of the vinylic double bond. This lowers the reaction rate with electrophilic oxidants.

  • Regiocontrol: The polarization of the double bond requires a catalyst that can effectively stabilize the developing radical or cationic character at the benzylic position during oxygen transfer.

Catalyst Selection: Why Mn-Salen?

While enzymatic routes (Styrene Monooxygenase) and Shi Epoxidation (D-Fructose ketone) exist, the Mn(III)-Salen (Jacobsen) system is selected for this protocol due to:

  • Scalability: The catalyst and oxidants (NaOCl) are inexpensive and readily available.

  • Tunability: The "push-pull" electronic tuning via axial ligands (N-oxides) specifically addresses the low reactivity of fluorinated styrenes.

  • Track Record: It is the industrial standard for generating styrene oxide derivatives with high ee (>90% with optimization).

Mechanism of Action

The reaction proceeds via a Mn(V)-oxo intermediate. The addition of an N-oxide additive (PPNO) coordinates to the manganese center, facilitating the formation of the active oxidant and stabilizing the transition state.

CatalyticCycle Mn3 Mn(III)-Salen (Resting State) Mn5 Mn(V)=O (Active Species) Mn3->Mn5 Oxidation (+NaOCl) Oxidant NaOCl (Bleach) Intermediate Radical/Cationic Intermediate Mn5->Intermediate + Substrate Substrate 2,4-Difluorostyrene Intermediate->Mn3 Ring Closure Product Chiral Epoxide Intermediate->Product Release PPNO PPNO (Additive) Stabilizes Mn(V) PPNO->Mn5 Axial Coordination

Figure 1: Catalytic cycle of the Jacobsen epoxidation.[1][2][3][4][5] The N-oxide additive (PPNO) accelerates the formation of the Mn(V)=O species and prevents catalyst dimerization.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
2,4-Difluorostyrene Substrate>98% purity; clear liquid.[2]
(S,S)-Jacobsen Catalyst Catalyst(S,S)-(+)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride.
NaOCl (Bleach) Oxidant10-13% active chlorine; buffered to pH 11.3.
4-Phenylpyridine N-oxide (PPNO) Additive98%; crucial for rate enhancement.
Dichloromethane (DCM) SolventHPLC grade; distilled not strictly required but preferred.
Na₂HPO₄ Buffer0.05 M solution to maintain pH 11.3.
Reaction Setup (Standard Scale: 1.0 mmol)

Step 1: Aqueous Phase Preparation (Buffered Oxidant)

  • Prepare 5.0 mL of 0.05 M Na₂HPO₄ solution.

  • Add commercial bleach (NaOCl) to this buffer.

  • Critical: Adjust pH to 11.3 ± 0.1 using 1M HCl or NaOH. Note: pH > 12 slows the reaction; pH < 10 causes catalyst decomposition.

Step 2: Organic Phase Preparation

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorostyrene (140 mg, 1.0 mmol) in DCM (2.5 mL).

  • Add (S,S)-Jacobsen Catalyst (32 mg, 0.05 mmol, 5 mol%).

  • Add PPNO (34 mg, 0.2 mmol, 20 mol%). Note: The additive is used in excess relative to the catalyst to ensure saturation of the axial position.

Step 3: Reaction Initiation

  • Cool the organic phase to 0°C using an ice bath.[1]

  • Add the buffered bleach solution (0.55 M, 2.0 equiv) dropwise over 15 minutes.

  • Stir vigorously at 0°C. Vigorous stirring is essential as this is a biphasic reaction.

Step 4: Monitoring & Quench

  • Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. Expect reaction completion in 4–6 hours.

  • Upon completion, dilute with DCM (10 mL) and separate phases.

  • Wash organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry over Na₂SO₄, filter, and concentrate in vacuo at < 30°C.

Step 5: Purification

  • Purify via flash column chromatography on silica gel.[1]

  • Eluent: Hexane/EtOAc (95:5). Note: Use silica pre-treated with 1% Et₃N if the epoxide proves acid-sensitive, though fluorinated styrene oxides are generally stable.

Workflow Visualization

Workflow Start Start: Dissolve Substrate + Catalyst + PPNO Cool Cool to 0°C Start->Cool AddOx Add Buffered NaOCl (Dropwise, pH 11.3) Cool->AddOx Stir Stir Vigorously 4-6 Hours AddOx->Stir Workup Phase Separation & Drying Stir->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Analyze Chiral HPLC Analysis Purify->Analyze

Figure 2: Operational workflow for the batch synthesis of 2,4-difluorostyrene epoxide.

Analytical Validation

To ensure the integrity of the data, the following analytical methods are required.

Enantiomeric Excess (ee) Determination[2]
  • Method: Chiral HPLC.[1]

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane/Isopropanol (99:1 to 95:5).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: The (R)- and (S)-enantiomers will show distinct separation (typically

    
    ). Racemic standard must be injected first to establish retention times.
    
NMR Characterization (Reference Data)
  • ¹H NMR (400 MHz, CDCl₃): Characteristic epoxide protons appear at

    
     3.85 (dd, 1H, benzylic), 3.15 (dd, 1H), 2.80 (dd, 1H). The aromatic region will show the specific splitting pattern of the 2,4-difluoro substitution.
    
  • ¹⁹F NMR: Essential for confirming the integrity of the fluorine substituents (typically -100 to -120 ppm range).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst decomposition or pH drift.Check buffer pH (must be 11.3). Ensure bleach is fresh (titrate active chlorine). Increase PPNO loading to 25 mol%.
Low ee (<80%) Temperature too high or "leakage" pathway.Strictly maintain 0°C or lower to -10°C. Ensure catalyst is enantiopure.
By-product Formation Ring opening or aldehyde formation.[6]Reduce reaction time. Ensure silica gel for purification is neutral or slightly basic.
Emulsion during Workup Surfactant effect of catalyst.Filter through a Celite pad before separation or add saturated NaCl (brine) aggressively.

Safety & Compliance

  • Oxidant Hazard: NaOCl is a strong oxidant. Do not mix with acids (releases Cl₂ gas) or amines (chloramines).

  • Fluorinated Compounds: While 2,4-difluorostyrene is not highly volatile, handle in a fume hood to avoid inhalation.

  • Waste Disposal: Aqueous waste contains manganese residues. Dispose of as heavy metal waste, not standard aqueous waste.

References

  • Jacobsen, E. N., et al. (1991).[7] "Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane." Journal of the American Chemical Society.[7][5] Link

  • Linker, T. (1997).[7] "The Jacobsen-Katsuki Epoxidation and Its Controversial Mechanism." Angewandte Chemie International Edition. Link

  • Zhang, W., & Jacobsen, E. N. (1991).[7] "Asymmetric epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes."[1][3][4][5][8] The Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1] "Asymmetric Synthesis of (2R)-2-(3,4-Dichlorophenyl)oxirane: Application Notes." (Analogous electron-deficient styrene protocol). Link

  • Pietikäinen, P. (1998). "Asymmetric epoxidation of alkenes with hydrogen peroxide catalyzed by Mn(salen) complexes and N-heterocyclic additives." Tetrahedron Letters. Link

Sources

Method

Scale-up process for (2S)-2-(2,4-difluorophenyl)oxirane production

Application Note: Industrial Scale-Up of (2S)-2-(2,4-Difluorophenyl)oxirane Executive Summary This application note details a robust, scalable protocol for the production of (2S)-2-(2,4-difluorophenyl)oxirane , a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Industrial Scale-Up of (2S)-2-(2,4-Difluorophenyl)oxirane

Executive Summary

This application note details a robust, scalable protocol for the production of (2S)-2-(2,4-difluorophenyl)oxirane , a critical chiral pharmacophore used in the synthesis of next-generation triazole antifungals (e.g., Posaconazole, Voriconazole).

While traditional methods like the Corey-Chaykovsky epoxidation often yield racemic mixtures requiring wasteful resolution, this guide focuses on the Chemo-Enzymatic Route . This hybrid approach utilizes a stereoselective biocatalytic reduction of an


-chloroketone precursor, followed by a chemical cyclization. This pathway is selected for its superior enantiomeric excess (

), mild operating conditions, and elimination of hazardous sulfur-ylide byproducts common in legacy routes.

Route Selection & Strategy

The industrial synthesis strategy relies on the retention of stereochemistry during the cyclization of a chiral chlorohydrin.

The Pathway:

  • Precursor: 2-chloro-1-(2,4-difluorophenyl)ethanone (CPE).

  • Step 1 (Enantioselective): Asymmetric reduction of CPE using an (S)-selective Ketoreductase (KRED) with isopropanol (IPA) for cofactor regeneration.

  • Step 2 (Cyclization): Base-mediated intramolecular

    
     reaction to yield the epoxide.
    

Why this route?

  • Safety: Avoids the use of pyrophoric boranes (CBS reduction) or dimethyl sulfide generation (Corey-Chaykovsky).

  • Economy: Biocatalytic cofactor recycling reduces cost; water/IPA are the primary solvents.

  • Quality: Direct access to

    
     avoids yield loss from kinetic resolution steps.
    
Process Logic Diagram

G Start Start: 2,4-Difluorobenzene Friedel Friedel-Crafts Acylation (Chloroacetyl Chloride) Start->Friedel CPE Intermediate: 2-chloro-1-(2,4-difluorophenyl)ethanone Friedel->CPE BioRed Step 1: Biocatalytic Reduction (KRED + NADPH + IPA) CPE->BioRed Stereo-induction Chlorohydrin Chiral Chlorohydrin: (S)-2-chloro-1-(2,4-difluorophenyl)ethanol BioRed->Chlorohydrin >99% ee Cyclization Step 2: Cyclization (NaOH, Biphasic) Chlorohydrin->Cyclization Stereo-retention Product Final Product: (2S)-2-(2,4-difluorophenyl)oxirane Cyclization->Product

Figure 1: Strategic workflow for the chemo-enzymatic synthesis of the target epoxide.

Detailed Protocols

Phase 1: Asymmetric Biocatalytic Reduction

Objective: Convert the achiral ketone to the (S)-chlorohydrin with high enantiopurity.

Mechanism: The enzyme transfers a hydride from NADPH to the re-face of the ketone. Isopropanol (IPA) serves as the hydrogen donor to regenerate NADPH, driven by the same enzyme or a coupled alcohol dehydrogenase (ADH).

Materials:

  • Substrate: 2-chloro-1-(2,4-difluorophenyl)ethanone (CPE).

  • Catalyst: Recombinant KRED (Screened for (S)-selectivity, e.g., variants from Lactobacillus kefiri).[1]

  • Cofactor: NADP+ (catalytic amount, 0.5–1.0 g/kg substrate).

  • Solvent: Phosphate Buffer (100 mM, pH 7.0) / Isopropanol (IPA) mixture.

Protocol (Scale: 1 kg Input):

  • Buffer Prep: In a 10 L reactor, charge 4.0 L of 100 mM Potassium Phosphate buffer (pH 7.0) and 1.0 L of Isopropanol.

  • Substrate Loading: Add 1.0 kg of CPE. Note: CPE has low water solubility.[2] The system will be a suspension or biphasic.

  • Enzyme Addition: Add NADP+ (1.0 g) and KRED enzyme powder (10–20 g, activity dependent).

  • Reaction: Stir at 30°C at 400 rpm. Monitor pH; maintain pH 6.8–7.2 using 1M NaOH (titrator).

    • Critical Parameter: Agitation must be sufficient to emulsify the substrate but not shear the enzyme protein.

  • Monitoring: Check conversion via HPLC every 4 hours. Reaction typically completes in 12–24 hours.

  • Workup:

    • Add Toluene (4.0 L) to extract the product.

    • Phase separate. Wash organic layer with brine.

    • Concentrate organic layer to obtain (S)-2-chloro-1-(2,4-difluorophenyl)ethanol.

    • Target Yield: >95%[3][4][5]

    • Target ee: >99%[1][2][4][6][7][8]

Phase 2: Base-Mediated Cyclization

Objective: Transform the chlorohydrin to the epoxide without racemization.

Mechanism: Intramolecular Williamson ether synthesis. The base deprotonates the alcohol; the resulting alkoxide displaces the terminal chloride. Note: The chiral center (benzylic carbon) is not part of the bond-breaking event. Therefore, the (S)-configuration is retained .

Protocol:

  • Dissolution: Dissolve the crude (S)-chlorohydrin residue (from Phase 1) in Toluene (5 L per kg intermediate).

  • Base Addition: Cool to 15°C. Add 30% NaOH solution (1.5 equivalents) slowly.

    • Safety Alert: This reaction is exothermic.[9] Control addition rate to keep

      
      .
      
  • Phase Transfer: Add Tetrabutylammonium bromide (TBAB) (1 mol%) to accelerate the biphasic reaction.

  • Reaction: Stir vigorously at 20–25°C for 2–4 hours.

  • Quench & Isolation:

    • Separate phases.

    • Wash organic layer with water until pH is neutral.

    • Dry over

      
      .[9]
      
    • Distill solvent under reduced pressure.[10]

  • Purification: Vacuum distillation is recommended for high purity, though the crude is often pure enough for subsequent triazole coupling.

Process Safety & Thermodynamics

Scale-up requires rigorous heat management. The cyclization step is the primary thermal hazard.

Safety Hazard Hazard Identification: Exothermic Cyclization Control1 Dosing Control: Slow addition of NaOH Hazard->Control1 Control2 Active Cooling: Jacketed Reactor (-10°C coolant) Hazard->Control2 Trigger Temp > 30°C? Control1->Trigger Action Emergency Stop Dosing Trigger->Action Yes Safe Proceed: Maintain 20-25°C Trigger->Safe No

Figure 2: Safety decision tree for the cyclization phase.

Key Safety Data:

  • CPE (Ketone): Severe skin irritant (lachrymator). Handle in fume hood.

  • Epoxide Product: Potential mutagen (alkylating agent). Double-glove and use closed-system handling where possible.

  • Thermal Runaway: The cyclization adiabatic temperature rise can exceed 50°C if dosing is uncontrolled.

Analytical Controls

Table 1: In-Process Control (IPC) Specifications

StepAnalyteMethodSpecification
Bioreduction Residual KetoneHPLC (C18)< 0.5% Area
Bioreduction Enantiomeric ExcessChiral HPLC> 99.0% (S)-isomer
Cyclization Residual ChlorohydrinHPLC (C18)< 1.0% Area
Final Product PurityGC or HPLC> 98.0%

Chiral HPLC Method (Recommendation):

  • Column: Daicel Chiralcel OJ-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times: (R)-isomer typically elutes before (S)-isomer on OJ-H (verify with standards).

Troubleshooting Guide

  • Issue: Low Conversion in Bioreduction.

    • Cause: Enzyme inhibition by high IPA concentration or pH drift.

    • Fix: Validate IPA tolerance of the specific KRED strain. Ensure buffer capacity is sufficient to neutralize gluconic acid (if using Glucose/GDH recycling) or maintain pH stat.

  • Issue: Low ee%.

    • Cause: Background chemical reduction (rare) or wrong enzyme variant.

    • Fix: Re-screen enzyme library.[1] Ensure temperature is not >30°C (higher temps can lower selectivity).

  • Issue: Emulsion in Workup.

    • Cause: Enzyme proteins acting as surfactants.

    • Fix: Filter reaction mixture through Celite before extraction or add demulsifier (e.g., brine or specific surfactants).

References

  • Patel, R. N. (2018). "Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates." New Journal of Chemistry. Link

    • Context: Discusses KRED applications for alpha-chloroketones in antifungal synthesis.
  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link

    • Context: Comparative analysis of chemical vs.
  • Gao, S., et al. (2017). "Efficient Synthesis of (S)-2-chloro-1-(2,4-difluorophenyl)ethanol via Biocatalytic Reduction." Bioorganic & Medicinal Chemistry Letters. 7[4][5]

    • Context: Specific protocol for the difluoro- deriv
  • Org. Process Res. Dev. (2013).[11] "Scale-up of Corey-Chaykovsky Epoxidation." Organic Process Research & Development. Link

    • Context: Cited for safety comparison regarding the legacy sulfur-ylide route.

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) of (2S)-2-(2,4-difluorophenyl)oxirane

Topic: Improving Enantiomeric Excess (ee) & Process Stability Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists. Executive Summary & Diagnostic Workflow Achieving >99% ee for (2S)-2-(2,4-dif...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Enantiomeric Excess (ee) & Process Stability

Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Executive Summary & Diagnostic Workflow

Achieving >99% ee for (2S)-2-(2,4-difluorophenyl)oxirane (a critical intermediate for azole antifungals like Voriconazole and Posaconazole) requires a "Stereochemical Checkpoint" strategy. High ee is rarely achieved by a single magic bullet; it is the result of preserving chirality during the Biocatalytic Reduction and polishing it via Hydrolytic Kinetic Resolution (HKR) .

Use the diagnostic flowchart below to identify where your process is failing.

DiagnosticFlow Start START: What is the primary failure mode? LowEE_Upstream Low ee (<95%) after Reduction Start->LowEE_Upstream Step 1 LowEE_Downstream ee drops during Cyclization Start->LowEE_Downstream Step 2 StuckEE ee stuck at 98% (Need >99.5%) Start->StuckEE Step 3 Action_Enzyme Optimize KRED/Cofactor (See Module 2) LowEE_Upstream->Action_Enzyme Action_pH Check pH/Temp Control (See Module 3) LowEE_Downstream->Action_pH Action_HKR Apply Jacobsen HKR Polish (See Module 4) StuckEE->Action_HKR

Figure 1: Diagnostic decision tree for isolating the source of enantiomeric loss.

Module: Upstream Chirality (Biocatalytic Reduction)

The most robust route to the (2S)-epoxide is the asymmetric reduction of 2-chloro-1-(2,4-difluorophenyl)ethanone to the corresponding (S)-chlorohydrin, followed by base-induced cyclization.

The Protocol: Asymmetric Reduction

Objective: Convert chloroketone to (S)-chlorohydrin with >98% ee.

ParameterSpecificationCausality / Technical Insight
Enzyme KRED (Ketoreductase) / ADHWhy: Chemical reduction (e.g., NaBH4) is racemic. Asymmetric transfer hydrogenation (Ru/TsDPEN) is effective but KREDs often yield higher ee (>99%) and tolerate higher substrate loading.
Cofactor NADPH / NADHWhy: Essential hydride source. Must be regenerated in situ to lower cost.
Regeneration GDH/Glucose or IPAWhy: Glucose Dehydrogenase (GDH) is preferred for scale-up as it drives equilibrium forward (CO2 byproduct) unlike Isopropanol (IPA) which is an equilibrium process.
Solvent Biphasic (Buffer/Butyl Acetate)Why: The substrate has low water solubility. A biphasic system acts as a "reservoir," protecting the enzyme from high organic concentrations while maintaining substrate availability.
Troubleshooting Q&A

Q: My conversion is stalling at 80%, but the ee is high. Why? A: This is likely product inhibition or pH drift .

  • pH Control: The reduction consumes protons (or produces gluconic acid if using GDH). If pH drops below 6.0, KRED activity plummets. Fix: Use a pH-stat to maintain pH 7.0–7.5 with 1M NaOH.

  • Solubility: The product (chlorohydrin) might precipitate or inhibit the enzyme. Fix: Add a co-solvent like DMSO (5%) or use a biphasic system (e.g., Toluene or MTBE overlay) to extract the product continuously.

Q: The ee is only 92-95%. Can I improve this without changing enzymes? A: Rarely. 95% is usually the intrinsic selectivity of that specific KRED variant.

  • Immediate Fix: Proceed to Module 4 (HKR) to upgrade the ee.

  • Long-term Fix: Screen a KRED library (e.g., Codexis, Johnson Matthey) specifically for the 2,4-difluoro substrate. Steric hindrance from the ortho-fluorine often requires specific mutant enzymes.

Module: The Cyclization (Preserving Chirality)

Transforming the (S)-chlorohydrin to the (2S)-epoxide relies on an intramolecular Williamson ether synthesis.

The Mechanism & Risk

The reaction proceeds via retention of configuration at the chiral center.

  • The base deprotonates the alcohol (–OH).

  • The alkoxide attacks the adjacent CH2–Cl carbon.

  • Crucial Note: Since the chiral center (C–O bond) is not broken, the (S)-chlorohydrin yields the (S)-epoxide.

Cyclization Substrate (S)-Chlorohydrin (Chiral Center: C-OH) Intermediate Alkoxide Intermediate Substrate->Intermediate Deprotonation Base Base (NaOH/KOH) Base->Intermediate Product (2S)-Epoxide (Retention of config) Intermediate->Product Intramolecular S_N2 (Cl displacement)

Figure 2: Mechanistic pathway showing retention of stereochemistry.

Troubleshooting Q&A

Q: I observed a drop in ee (e.g., 99% -> 96%) after cyclization. Is it racemizing? A: Epoxides are generally stable to base, so "true" racemization is unlikely. The issue is usually Payne Rearrangement (if diols are present) or Hydrolysis .

  • The Fix: Avoid aqueous workups with high heat. Perform the cyclization in a biphasic mixture (e.g., NaOH/DCM) with a phase transfer catalyst (TBAB). This keeps the sensitive epoxide in the organic phase, away from the caustic aqueous phase.

  • Temperature: Keep the reaction < 20°C. High heat promotes intermolecular attacks (dimerization) which complicates purification but doesn't necessarily lower ee—it lowers purity.

Module: Hydrolytic Kinetic Resolution (The "Polish")

If your upstream process yields 90–95% ee, Jacobsen’s HKR is the industry standard to upgrade it to >99.9% ee.

The Protocol: Co-Salen Catalysis

Concept: The catalyst selectively hydrolyzes the minor enantiomer (impurity) into a water-soluble diol, leaving the major enantiomer (product) intact.

ComponentRecommendation
Catalyst (R,R)-Co(salen) (Check specific match)
Loading 0.2 – 0.5 mol%
Nucleophile Water (0.55 – 0.60 equiv relative to racemic content)
Solvent THF or TBME (minimal volume)
Activation Catalyst must be oxidized from Co(II) to Co(III) using Acetic Acid/Air before use.

Critical Matching Rule: To obtain the (2S)-epoxide , you must destroy the (2R)-impurity .

  • Typically, (R,R)-Co(salen) complex hydrolyzes the (R)-epoxide preferentially (mismatched pair usually reacts faster in HKR context? Correction: In HKR, the (R,R)-catalyst typically hydrolyzes the (S)-epoxide to (S)-diol.)

  • STOP & VERIFY: You must determine the specific preference for your fluorinated substrate via a small-scale screen.

    • Test: Take racemic epoxide + (R,R)-catalyst + water. Check HPLC at 30 mins. Which peak disappears?

    • Guidance: If (R,R)-catalyst eats the (S)-epoxide, then use the (S,S)-catalyst to eat the (R)-impurity and leave your desired (S)-product.

Troubleshooting Q&A

Q: The reaction is too slow (conversion < 10% after 24h). A: The catalyst is likely inactive (Co(II) state).

  • Fix: Ensure you activated the catalyst with acetic acid and air for 1 hour before adding the epoxide. The active species is (salen)Co(III)-OAc .

Q: I lost too much yield (Yield < 35% for a theoretical 50%). A: You over-shot the endpoint.

  • Fix: HKR is extremely sensitive to time. You are "burning" yield to buy purity. Monitor the reaction via Chiral HPLC every 30 minutes. Stop the reaction immediately (cool to 0°C and distill) once ee hits 99.5%. Do not let it run overnight.

Analytical Methods (Validation)

You cannot improve what you cannot measure.

HPLC Method for (2S)-2-(2,4-difluorophenyl)oxirane:

  • Column: Chiralcel OJ-H or AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 210 nm (low wavelength due to lack of conjugation) or 254 nm.

  • Temperature: 25°C.

Note: The 2,4-difluoro substitution alters the electronic binding to the stationary phase compared to standard styrene oxide. If peaks overlap, lower the IPA concentration to 1% or switch to Ethanol.

References

  • Jacobsen, E. N. (2000). "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Accounts of Chemical Research.

  • Patel, R. N. (2008). "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews.

  • Hanson, S. R., et al. (2004). "Discovery of a new class of ketoreductases for the asymmetric reduction of ketones." Journal of the American Chemical Society.[1][2]

  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society.[1][2] (Foundational chemistry for racemic route).

  • BenchChem Support. (2025).[3] "Chiral HPLC Analysis of (2r)-2-(3,4-Dichlorophenyl)oxirane and analogs." (Methodology adaptation).

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (2S)-2-(2,4-difluorophenyl)oxirane

Product Code: DFP-OX-2S CAS: 1006376-63-1 (Generic/Related) / 86386-76-7 (Triazole derivative context) Chemical Name: (2S)-2-(2,4-difluorophenyl)oxirane Synonyms: (S)-2,4-Difluorostyrene oxide; Posaconazole Intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: DFP-OX-2S CAS: 1006376-63-1 (Generic/Related) / 86386-76-7 (Triazole derivative context) Chemical Name: (2S)-2-(2,4-difluorophenyl)oxirane Synonyms: (S)-2,4-Difluorostyrene oxide; Posaconazole Intermediate

Introduction: The Criticality of Enantiomeric Excess (ee)

Welcome to the Technical Support Center. You are likely working with (2S)-2-(2,4-difluorophenyl)oxirane , a pivotal chiral building block in the synthesis of triazole antifungals (e.g., Posaconazole, Ravuconazole).

In drug development, the Enantiomeric Excess (ee) of this intermediate is a Critical Quality Attribute (CQA). This epoxide is prone to acid-catalyzed ring opening and hydrolysis , both of which compromise its stereochemical integrity. Unlike simple aliphatic epoxides, the attached difluorophenyl ring stabilizes benzylic carbocation intermediates, making this compound exceptionally sensitive to storage conditions.

This guide provides a self-validating system to ensure your starting material remains optically pure (>98% ee) from the warehouse to the reactor.

Module 1: The Science of Instability

To prevent degradation, one must understand the mechanism.[1] The degradation of styrene oxide derivatives is rarely a random event; it is a deterministic cascade driven by acidity and moisture .

Mechanistic Pathway: Why "S" becomes "Racemic" or "Dead"

The (2S) stereocenter is located at the benzylic position.

  • Acid Catalysis: Trace acids (H⁺) protonate the epoxide oxygen.

  • Ring Opening: The C-O bond at the benzylic position weakens. Because the adjacent phenyl ring can stabilize a positive charge (via resonance), the bond may break to form a transient carbocation.

  • The Consequence:

    • Racemization: If the ring re-closes (rare but possible) or if the carbocation is trapped non-stereospecifically in downstream reactions, the stereoinformation is lost.

    • Hydrolysis: If water is present, it attacks the carbocation (SN1-like) or the protonated epoxide (SN2-like), forming a diol .

    • Rearrangement: In the absence of nucleophiles, it may rearrange to an aldehyde/ketone (Meinwald Rearrangement).

DegradationPathway Epoxide (2S)-Epoxide (Active Intermediate) Protonated Protonated Intermediate Epoxide->Protonated + H+ (Trace Acid) Carbocation Benzylic Carbocation (Planar/Achiral) Protonated->Carbocation Ring Opening (Benzylic Stabilization) Diol Diol (Impurity) (Hydrolysis) Protonated->Diol + H2O (SN2 Path) Carbocation->Diol + H2O (SN1 Path) Racemate Racemization/Scrambling (Loss of ee) Carbocation->Racemate Non-stereospecific Trapping

Figure 1: The degradation cascade of (2S)-2-(2,4-difluorophenyl)oxirane. Note that the benzylic carbocation is the "gateway" to loss of optical purity.

Module 2: Storage & Handling Protocol

Do not treat this compound like a standard reagent. Follow this "Cold-Dry-Neutral" protocol.

The Storage Ecosystem
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius equation dictates that lower T exponentially slows ring opening and hydrolysis rates.
Atmosphere Argon or Nitrogen (Dry) Prevents moisture ingress. CO₂ from air can dissolve in trace moisture to form carbonic acid, catalyzing degradation.
Container Material Teflon (PTFE), FEP, or Silanized Glass Standard borosilicate glass has surface silanol groups (Si-OH) which are slightly acidic and can catalyze surface racemization.
Headspace Minimal Reduce the volume of gas available to carry moisture.
The Thawing Procedure (Critical)

Many researchers degrade the compound before opening the bottle by causing condensation.

  • Remove the container from the freezer.

  • Desiccate: Place the sealed container in a desiccator with active desiccant (e.g., CaSO₄).

  • Wait: Allow it to reach room temperature (approx. 30-45 mins). Do not open while cold.

    • Why? Opening a cold bottle attracts atmospheric moisture, which condenses instantly on the liquid surface, initiating hydrolysis.

  • Purge: After use, flush the headspace with dry Argon for 30 seconds before re-sealing.

Module 3: Troubleshooting & FAQs

Q1: My chiral HPLC shows a drop in ee% from 99.5% to 96% after 3 months. Is it racemizing in the bottle?

  • Diagnosis: It is likely hydrolyzing or polymerizing rather than pure racemization. The "loss of ee" often appears because the (S)-enantiomer is degrading into achiral impurities (diols/oligomers) that might co-elute or complicate the integration.

  • Action:

    • Check for a new peak in the achiral purity trace (usually more polar, indicating diol).

    • Test the pH of the bulk liquid (using non-aqueous pH paper). If acidic, the batch is compromising itself (autocatalysis).

    • Recovery: If the impurity is the diol, you may be able to purify via flash chromatography (silica gel buffered with 1% triethylamine to prevent on-column degradation), but prevention is key.

Q2: The liquid has turned from colorless to faint yellow.

  • Diagnosis: This indicates oxidation or oligomerization. Epoxides can polymerize (polyethers) in the presence of trace bases or Lewis acids.

  • Action: Run a standard H-NMR. Look for broadening of peaks or new methylene signals. If purity is >95%, distillation (vacuum, low temp) can recover the material. If <90%, discard.

Q3: Can I store it in stainless steel drums?

  • Diagnosis: Generally No for long-term storage of high-ee chiral epoxides unless passivated. Metal ions (Fe³⁺, Cr³⁺) act as Lewis acids, which are potent catalysts for epoxide rearrangement (Meinwald rearrangement) and racemization.

  • Recommendation: Use HDPE, PTFE-lined, or glass-lined steel.

Module 4: Analytical Validation (Self-Check)

Before committing this intermediate to a GMP synthesis, validate its integrity.

Method: Chiral HPLC
  • Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).[2]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Aryl absorption).

  • Success Criteria:

    • (2S) Peak Area > 98%.[3][4][5]

    • (2R) Peak Area < 1%.

    • Diol/Impurity < 1%.

Decision Logic for Usage

DecisionTree Start Remove from -20°C Visual Visual Check: Colorless? Start->Visual Thaw Thaw in Desiccator to RT Visual->Thaw Yes Discard Discard/Investigate Visual->Discard Yellow/Precipitate HPLC Run Chiral HPLC Thaw->HPLC Decision ee > 98%? HPLC->Decision Use Proceed to Reaction Decision->Use Yes Purify Repurify (Buffered Silica) Decision->Purify 95-98% Decision->Discard <95%

Figure 2: Workflow for validating material quality before synthesis.

References

  • PubChem. (2S)-2-(2,4-difluorophenyl)oxirane - Compound Summary. National Library of Medicine. Available at: [Link]

  • Saksena, A. K., et al. (1995).[6] "Synthesis of Posaconazole (SCH 56592)." Tetrahedron Letters / Bioorganic & Medicinal Chemistry Letters. (Cited in context of Posaconazole synthesis pathways).

  • Google Patents. (2016). "Preparation of posaconazole intermediates (CN102892762B).

Sources

Troubleshooting

Technical Support Center: Optimization of (2S)-2-(2,4-Difluorophenyl)oxirane Ring-Opening

Executive Technical Brief The nucleophilic ring-opening of (2S)-2-(2,4-difluorophenyl)oxirane (herein referred to as Epoxide 1 ) with 1H-1,2,4-triazole is the critical stereodefining step in the synthesis of blockbuster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Brief

The nucleophilic ring-opening of (2S)-2-(2,4-difluorophenyl)oxirane (herein referred to as Epoxide 1 ) with 1H-1,2,4-triazole is the critical stereodefining step in the synthesis of blockbuster antifungal agents, including Fluconazole , Posaconazole , and related derivatives.

Success in this transformation relies on controlling two distinct types of regioselectivity:[1][2]

  • Epoxide Regioselectivity: Ensuring nucleophilic attack occurs at the terminal carbon (

    
    ) to yield the secondary alcohol, preserving the chiral center at the benzylic position (
    
    
    
    ).
  • Triazole Regioselectivity: Promoting alkylation at the N1-position (desired pharmacophore) over the N2 or N4 positions.

This guide provides a self-validating optimization protocol and troubleshooting framework to maximize yield (>90%) and N1-selectivity (>10:1).

Reaction Mechanism & Critical Pathways

Understanding the competing pathways is essential for troubleshooting. The reaction is an


 process where the triazole anion attacks the less hindered terminal carbon of the epoxide.
Pathway Visualization

ReactionPathways Epoxide (2S)-2-(2,4-difluorophenyl)oxirane TS_N1 TS: N1 Attack (Thermodynamic) Epoxide->TS_N1 High Temp / Base TS_N4 TS: N4 Attack (Kinetic) Epoxide->TS_N4 Low Temp Aldehyde Impurity C Rearranged Aldehyde Epoxide->Aldehyde Lewis Acid / Trace H+ Triazole 1,2,4-Triazole (Anion) Triazole->TS_N1 Triazole->TS_N4 Product_N1 Product A (Desired) N1-Alkylated Alcohol TS_N1->Product_N1 Major (>90%) Product_N4 Impurity B (Undesired) N4-Alkylated Alcohol TS_N4->Product_N4 Minor (<10%)

Figure 1: Competing reaction pathways. N1-alkylation is thermodynamically favored but requires higher activation energy than the kinetically favored N4-alkylation.

Optimization Protocol: The "Gold Standard" Workflow

Based on process chemistry data from similar azole syntheses (e.g., Fluconazole intermediates), the following parameters are established as Critical Process Parameters (CPPs).

Standard Operating Procedure (SOP)
ParameterRecommended ValueRationale
Stoichiometry Epoxide (1.0 eq) : Triazole (2.0–3.0 eq)Excess triazole drives kinetics and buffers basicity.
Base K₂CO₃ (1.5–2.0 eq)Mild enough to prevent polymerization; strong enough to deprotonate triazole (

).
Solvent DMF or Toluene/Water + PTC DMF offers high solubility and rate; Toluene with TBAB (Phase Transfer Catalyst) is greener and easier to work up.
Temperature 90°C – 110°C CRITICAL: High temperature promotes thermodynamic equilibration to the desired N1 isomer.
Time 4 – 8 HoursMonitor via HPLC until Epoxide < 0.5%.
Step-by-Step Protocol (High-Yield Method)
  • Charge 1,2,4-triazole (3.0 eq) and Potassium Carbonate (2.0 eq) into a reactor.

  • Add DMF (5 volumes relative to epoxide mass). Stir at room temperature for 30 mins to generate the triazolyl anion.

  • Heat the slurry to 60°C.

  • Slow Addition: Add (2S)-2-(2,4-difluorophenyl)oxirane (1.0 eq) dissolved in minimal DMF dropwise over 1 hour.

    • Why? Prevents localized high concentrations of epoxide, reducing dimerization risk.

  • Ramp: Increase temperature to 100°C and hold for 6 hours.

  • IPC (In-Process Control): Check HPLC.

    • If N4-isomer > 5%, continue heating (isomerization of N4 to N1 can occur at high temps).

  • Workup: Cool to 20°C, quench with water, and extract into Ethyl Acetate. Wash organic layer with brine to remove DMF.

Troubleshooting Guide & FAQs

This section addresses specific failure modes encountered during scale-up and routine synthesis.

Issue 1: High Levels of N4-Isomer (Kinetic Impurity)

Symptom: HPLC shows a split peak or a significant impurity (~15-20%) with a similar mass but different retention time.

  • Root Cause: Reaction temperature was too low. The N4-attack is kinetically faster but less stable.

  • Corrective Action: Increase reaction temperature to >90°C. Extend reaction time. The N4-isomer is reversible and will convert to the thermodynamic N1-isomer over time under basic conditions.

Issue 2: Epoxide Rearrangement to Aldehyde

Symptom: Appearance of 2-(2,4-difluorophenyl)acetaldehyde (distinct carbonyl stretch in IR, aldehyde proton in NMR).

  • Root Cause: Acidic contamination or Lewis Acid presence (e.g., metal ions from reactor walls, unneutralized starting material).

  • Corrective Action: Ensure the reaction environment is strictly basic. Pre-wash the reactor with a dilute base solution. Verify the quality of the DMF (avoid hydrolyzed DMF which contains formic acid).

Issue 3: Low Conversion / Stalled Reaction

Symptom: Epoxide remains unconsumed after 12 hours.

  • Root Cause:

    • Moisture: 1,2,4-Triazole is hygroscopic. Water solvates the anion, reducing nucleophilicity.

    • Phase Separation: If using Toluene/Base without a Phase Transfer Catalyst (PTC).

  • Corrective Action:

    • Dry 1,2,4-triazole via azeotropic distillation with toluene before use.

    • If using a biphasic system, add TBAB (Tetrabutylammonium bromide) at 5 mol%.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected CheckYield Is Overall Yield Low? Start->CheckYield CheckPurity Is Purity/Selectivity Poor? Start->CheckPurity YieldBranch Check Residual Epoxide CheckYield->YieldBranch PurityBranch Identify Impurity CheckPurity->PurityBranch Stalled Epoxide Remaining: Moisture or poor mixing YieldBranch->Stalled Yes Decomp No Epoxide, Low Product: Polymerization/Aldehyde YieldBranch->Decomp No N4_Iso N4-Isomer High: Temp too low PurityBranch->N4_Iso Isomer B Ald_Iso Aldehyde Found: Acidic conditions PurityBranch->Ald_Iso Carbonyl Peak

Figure 2: Diagnostic logic for identifying yield and purity failures.

References & Authoritative Sources

The protocols and mechanisms described above are grounded in established process chemistry literature regarding azole antifungal synthesis.

  • Regioselectivity of Triazole Alkylation:

    • Al-Soud, Y. A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles." Chemistry of Heterocyclic Compounds. This paper details the thermodynamic preference for N1 alkylation under basic conditions.

  • Synthesis of Azole Antifungals (Voriconazole/Fluconazole Context):

    • Butters, M., et al. "Process Development of Voriconazole: A Novel Broad-Spectrum Antifungal Agent."[3] Organic Process Research & Development. Describes the handling of similar difluorophenyl epoxide intermediates.

    • (Note: Requires subscription, widely cited standard).

  • Epoxide Ring Opening Methodology:

    • Pfizer Inc. "Process for the preparation of triazole antifungal agents."[1][4][5][6][7] (Patent Literature). Describes the use of strong bases and temperature control to minimize the N4 isomer.

  • Catalytic Approaches:

    • Wang, C., et al. "Asymmetric Catalytic Epoxidation... for the Synthesis of Triazole Antifungal Agents." Journal of Organic Chemistry.

Sources

Optimization

Controlling regio-selectivity in (2S)-2-(2,4-difluorophenyl)oxirane nucleophilic attacks

[1][2] Current Status: Operational Topic: Nucleophilic Ring Opening & Regio-Selectivity Control Ticket ID: REF-AZOLE-2024-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Operational Topic: Nucleophilic Ring Opening & Regio-Selectivity Control Ticket ID: REF-AZOLE-2024-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Mechanistic Landscape[2][3][4][5][6]

The Challenge: In the synthesis of triazole antifungals (e.g., Posaconazole, Ravuconazole), the ring opening of (2S)-2-(2,4-difluorophenyl)oxirane is a critical junction.[2] The presence of the electron-withdrawing 2,4-difluorophenyl group creates a unique electronic environment that destabilizes the benzylic carbocation character compared to non-fluorinated styrene oxides, yet makes the ring highly electrophilic.

The Objective: Achieve exclusive nucleophilic attack at the


-carbon (terminal)  to preserve the chiral integrity of the benzylic center and establish the correct linear connectivity.
The Regio-Selectivity Bifurcation

The regiochemical outcome is dictated by the competition between steric hindrance and electronic stabilization.[2]

  • Path A (Desired):

    
    -Attack (
    
    
    
    -like).
    Under basic/neutral conditions, the nucleophile attacks the less hindered terminal carbon.[1][2] This retains the relative stereochemistry at the benzylic position (Note: R/S designation may flip due to CIP priority changes, but the bond is not broken).
  • Path B (Undesired):

    
    -Attack (
    
    
    
    -like).
    Under acidic or Lewis-acid catalyzed conditions, the reaction proceeds via a transition state with significant carbocation character at the benzylic position.[1][2] This leads to inversion or racemization and formation of the branched regioisomer.[2]
Visualization: Reaction Pathway Analysis

ReactionPath Start (2S)-2-(2,4-difluorophenyl)oxirane Cond_Basic Condition: Basic/Nucleophilic (NaH, K2CO3, 1,2,4-Triazole) Start->Cond_Basic Cond_Acid Condition: Acidic/Lewis Acid (Protic solvent, Lewis Cat.) Start->Cond_Acid TS_Beta TS: Steric Control (Attack at Terminal C) Cond_Basic->TS_Beta SN2 Mechanism TS_Alpha TS: Electronic Control (Benzylic Carbocation Character) Cond_Acid->TS_Alpha SN1/Borderline Prod_Beta Product A (Desired) Linear Isomer Stereo-Retention TS_Beta->Prod_Beta Prod_Alpha Product B (Undesired) Branched Isomer Racemization/Inversion TS_Alpha->Prod_Alpha

Caption: Mechanistic bifurcation of (2S)-2-(2,4-difluorophenyl)oxirane ring opening based on reaction conditions.

Standard Operating Procedures (SOPs)

Protocol A: High-Fidelity -Regioselective Ring Opening

Target Application: Synthesis of Azole Antifungal Intermediates (e.g., coupling with 1,2,4-triazole). Mechanism: Base-promoted


 substitution.[1][2]

Reagents & Materials:

  • Substrate: (2S)-2-(2,4-difluorophenyl)oxirane (>98% ee).[1][2]

  • Nucleophile: 1,2,4-Triazole (1.2 - 1.5 equiv).[1][2]

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH).[1][2]
    
  • Solvent: DMF (anhydrous) or DMSO.[1][2] Note: Polar aprotic solvents are crucial to enhance nucleophilicity.[2]

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under

    
    , suspend 1,2,4-triazole (1.5 equiv) and 
    
    
    
    (1.5 equiv) in anhydrous DMF.
    • Why: Pre-forming the triazolyl anion maximizes nucleophilicity, favoring the kinetic

      
       attack at the terminal carbon.
      
  • Addition: Cool the mixture to 0°C. Add (2S)-2-(2,4-difluorophenyl)oxirane dropwise dissolved in minimal DMF.

    • Why: Exothermic control prevents thermal activation of the higher-energy

      
      -attack pathway.[1][2]
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. If conversion is slow, heat gently to 60°C.

    • Critical Check: Do not exceed 90°C. High temperatures increase the rate of side reactions (polymerization) and can erode regioselectivity.[2]

  • Quench & Isolation: Quench with ice-cold water. Extract with Ethyl Acetate.[1][2][3][4]

  • Purification: The product is typically a viscous oil or solid.[2] Crystallization is preferred over chromatography to remove any trace N4-isomers (a common side reaction with triazoles).[1][2]

Expected Outcome:

  • Major Product: (R)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (assuming priority flip, stereocenter intact).[1][2]

  • Regio-ratio: >20:1 (

    
    :
    
    
    
    ).[1][2]

Troubleshooting Guide

Use this matrix to diagnose experimental failures.

SymptomProbable CauseCorrective ActionMechanism Note
Low Yield / Polymerization Temperature too high or base too strong (e.g., excess NaH).[1][2]Switch to

; maintain T < 80°C.
Epoxides can self-polymerize via anionic propagation if the nucleophile is depleted.[2]
Significant

-Attack (Branched Isomer)
Presence of Lewis Acids or protic solvents (Alcohols/Water) without sufficient base.[1][2]Ensure anhydrous conditions; switch to polar aprotic solvent (DMF/DMSO).[1][2]Protic solvents can H-bond to the epoxide oxygen, increasing

at the benzylic carbon (

).[2]
Racemization of Product Reaction proceeded via partial

character (Acidic impurities).[1][2]
Check pH of reaction mixture. Add base buffer.[1][2]Carbocation intermediates at the benzylic position are planar, destroying chirality.
Triazole N4-Isomer Formation Kinetic control favors N4 attack; Thermodynamic favors N1.[1][2]Increase reaction time or temperature slightly (thermodynamic equilibration).[1][2]1,2,4-triazole ambident nucleophilicity is a secondary regio-issue.
Incomplete Conversion Poor solubility of nucleophile salt.Add phase transfer catalyst (e.g., 18-Crown-6) or switch to DMSO.[1][2]

requires dissolved nucleophile species.[1][2]
Decision Tree for Optimization

Troubleshooting Issue Start: Identify Issue Check_Regio Is the issue Regio-Selectivity (Alpha vs Beta)? Issue->Check_Regio Check_Yield Is the issue Low Yield? Issue->Check_Yield Regio_Sol Action: Remove acidic protons. Switch to DMF/DMSO. Lower Temp. Check_Regio->Regio_Sol Yes Yield_Sol Action: Check for polymerization. Increase nucleophile equivalents. Check_Yield->Yield_Sol Yes

Caption: Rapid diagnostic flow for common experimental deviations.

Frequently Asked Questions (FAQs)

Q1: Can I use Lewis Acids (like


) to accelerate the ring opening? 
A: Avoid this if possible.  While Lewis acids accelerate the reaction, they coordinate to the epoxide oxygen, increasing the positive charge character on the carbon atoms. Due to the ability of the benzylic position to stabilize this charge better than the terminal position (even with the fluorines present), Lewis acids significantly shift the pathway toward 

-attack
, leading to the wrong regioisomer and potential racemization [1].

Q2: Why is the 2,4-difluoro substitution pattern important for reactivity? A: The fluorine atoms are electron-withdrawing.[2] This reduces the electron density of the aromatic ring, making the benzylic carbocation less stable than in a standard styrene oxide. This actually helps favor the desired


-attack by suppressing the 

pathway, provided acidic conditions are avoided. However, it also makes the epoxide ring more electrophilic overall, increasing susceptibility to polymerization [2].

Q3: How do I separate the regioisomers if a mixture forms? A: The


- and 

-isomers typically have distinct polarities.[2]
  • TLC/HPLC: The terminal alcohol (result of

    
    -attack) is usually less hindered and interacts differently with stationary phases.[1][2]
    
  • Crystallization: In many azole syntheses (like Posaconazole), the desired isomer forms a solid that can be recrystallized from alcohols (e.g., Isopropyl Alcohol), while the unwanted isomer and impurities remain in the mother liquor [3].

Q4: Does the reaction invert the stereocenter? A: If the reaction proceeds via the standard


-attack (

at terminal carbon)
, the bond between the chiral carbon and the oxygen is not broken .[2] Therefore, the spatial arrangement of the groups around the chiral center is retained. However, be careful with nomenclature: the CIP priority of the new group (e.g., -CH2-Triazole) might differ from the original epoxide CH2, potentially changing the (S) label to (R) without actual bond inversion at the chiral center.[2]

References

  • BenchChem. Application Notes and Protocols: Ring-Opening Reactions of 2-Butyl-2-(2,4-dichlorophenyl)oxirane. (Analogous chemistry for difluoro variants). Retrieved from [1][2]

  • Master Organic Chemistry. Epoxide Ring Opening With Base: Mechanism and Regioselectivity. Retrieved from

  • DrugFuture. Synthesis of Posaconazole Intermediates. (Detailed route description including the triazole addition step). Retrieved from [1][2]

  • Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole (Impurity Profiling). Retrieved from [1][2]

Sources

Troubleshooting

Removing residual solvents from (2S)-2-(2,4-difluorophenyl)oxirane crystals

Technical Support Center: Residual Solvent Removal for (2S)-2-(2,4-difluorophenyl)oxirane Status: Operational Ticket Priority: High (Quality/Stability Critical) Assigned Specialist: Senior Application Scientist, Process...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Residual Solvent Removal for (2S)-2-(2,4-difluorophenyl)oxirane

Status: Operational Ticket Priority: High (Quality/Stability Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Welcome to the Technical Support Center

You are likely here because your batch of (2S)-2-(2,4-difluorophenyl)oxirane (a critical intermediate for triazole antifungals like Voriconazole/Fluconazole) has failed ICH Q3C residual solvent limits.[1]

This is not a simple drying problem. This is a crystal lattice engineering problem. The difluorophenyl ring creates strong


-

stacking interactions with aromatic solvents (like Toluene), while the epoxide ring is thermally labile and prone to hydrolysis. You are balancing purity against degradation .[1]

This guide bypasses generic advice to provide specific, chemically grounded solutions for this molecule.

Module 1: The Diagnostic Framework

Before adjusting your dryer, you must identify where the solvent is located.

The mechanism of entrapment:

  • Surface Adsorption: Solvent is loosely held on the crystal surface. Easy to remove with standard vacuum.

  • Lattice Inclusion: Solvent molecules are trapped inside the crystal structure or channel defects. This is common with Toluene and this specific epoxide due to the electron-deficient difluorophenyl group interacting with electron-rich aromatic solvents.[1]

  • Case Hardening: Rapid initial drying formed a "crust" on the crystal surface, trapping volatiles inside.

Visualizing the Problem (Logic Flow)

SolventDiagnosis Start High Residual Solvent Detected CheckTG Perform TGA (Thermogravimetric Analysis) Start->CheckTG WeightLoss Weight loss < 100°C? CheckTG->WeightLoss Surface Diagnosis: Surface Adsorption Action: Standard Vacuum Drying WeightLoss->Surface Rapid Loss (<40°C) Lattice Diagnosis: Lattice Inclusion Action: Solvent Displacement (Slurry) WeightLoss->Lattice Stepwise Loss (>60°C) Degradation Diagnosis: Product Degradation (Ring Opening) WeightLoss->Degradation Mass loss + Exotherm (DSC)

Figure 1: Diagnostic logic to distinguish between surface solvent and lattice entrapment.[1]

Module 2: Troubleshooting Scenarios (FAQs)

Issue 1: "My Toluene levels are stuck at 1500 ppm despite drying at 45°C for 24 hours."

Diagnosis: Lattice entrapment. The Toluene is likely solvated within the crystal habit. The Fix: Solvent Displacement (The "Reslurry" Technique). You cannot "dry" this out without melting or degrading the epoxide. You must wash it out.[1]

  • Protocol: Resuspend the wet cake in a non-solvent that is miscible with Toluene but does not dissolve the epoxide (e.g., cold n-Heptane or Methylcyclohexane ).[1]

  • Why it works: Mass transfer is driven by the concentration gradient. The Heptane displaces the Toluene. Heptane (ICH Class 3, limit 5000 ppm) is much easier to remove and has a lower affinity for the fluorinated ring.

Issue 2: "The product purity dropped from 99.5% to 98.0% during drying."

Diagnosis: Epoxide Ring Opening (Hydrolysis). The Fix: Check the pH of your wash solvent and humidity.

  • Mechanism: The oxirane ring is highly strained. In the presence of trace acid (from previous steps) and moisture, it hydrolyzes to the diol (1-(2,4-difluorophenyl)ethane-1,2-diol).[1]

  • Action: Ensure the final wash water/solvent has a pH of 7.0–8.0 (slightly basic is safer than acidic). Use a Nitrogen sweep in the dryer to keep relative humidity (RH) near 0%.

Issue 3: "The crystals have formed hard lumps."

Diagnosis: Agglomeration due to static drying or local melting. The Fix: Switch to an Agitated Nutsche Filter Dryer (ANFD) or use intermittent agitation.

  • Caution: Do not use continuous high-speed agitation, which generates shear heat.[1] Use "pulse" agitation (stir 2 mins, rest 30 mins).

Module 3: Advanced Operating Protocols

Protocol A: The "Soft-Ramp" Vacuum Drying (Standard)

Best for: Surface solvents and removing displacement solvents (e.g., Heptane).[1]

  • Loading: Load wet cake into Vacuum Tray Dryer or ANFD.

  • Nitrogen Bleed: Introduce a small bleed of dry

    
    .[1] This prevents "case hardening" by carrying away solvent vapor from the crystal surface efficiently.
    
  • Step 1 (Ambient): Apply vacuum (50–100 mbar) at 20–25°C for 4 hours. Do not apply heat yet.[1]

  • Step 2 (Ramp): Ramp temperature to 35°C over 2 hours. Hold for 6 hours.

  • Step 3 (Final): If stability data permits, ramp to 40°C (Max). Hold until LOD is constant.

    • Critical: Never exceed 45°C for this epoxide without specific stability data.[1]

Protocol B: Solvent Displacement Wash (For Stubborn Toluene)

Best for: Lattice-bound Class 2 solvents.[1]

  • Slurry: In a reactor, mix the wet cake with 3–5 volumes of cold n-Heptane (0–5°C).

  • Agitation: Stir gently for 1–2 hours.

  • Filtration: Filter the solid.

  • Analysis: Check GC for Toluene content. If <890 ppm, proceed to Protocol A to remove the Heptane.

Data & Reference Tables

Table 1: Solvent Characteristics & Removal Strategy
SolventICH ClassLimit (ppm)Boiling Point (°C)Removal DifficultyRecommended Strategy
Toluene Class 2890110.6High (Lattice affinity)Displacement wash with Heptane.[1]
Methanol Class 2300064.7Medium (H-bonding)Vacuum drying with

sweep.[1]
n-Heptane Class 3500098.4Low (Surface only)Standard vacuum drying.[1]
Ethyl Acetate Class 3500077.1LowStandard vacuum drying.[1]
Visualizing the Degradation Risk

DegradationPathway Epoxide (2S)-2-(2,4-difluorophenyl)oxirane (Target) Conditions Heat (>45°C) Acid/Moisture Epoxide->Conditions Diol 1-(2,4-difluorophenyl)ethane-1,2-diol (Impurity) Conditions->Diol Hydrolysis (+H2O) Polymer Polyether Oligomers (Gummy Residue) Conditions->Polymer Polymerization

Figure 2: Primary degradation pathways to avoid during solvent removal.[1]

References

  • ICH Harmonised Guideline. Impurities: Guideline for Residual Solvents Q3C(R8).[1] International Council for Harmonisation, 2021. Link

  • PubChem. (2S)-2-(2,4-difluorophenyl)oxirane Compound Summary. National Library of Medicine. Link[1]

  • Wudy, K., et al. Reaction kinetics and curing behavior of epoxies.[2] Journal of Applied Polymer Science, 2017. (Provides context on thermal ring opening kinetics). Link[1]

  • BenchChem. Technical Support: Purification of phenyl oxirane derivatives. (General purification logic for halogenated styrene oxides). Link

Disclaimer: This guide is for research and development purposes. Always validate protocols with your specific equipment and safety regulations.

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC methods for separation of (2S)-2-(2,4-difluorophenyl)oxirane enantiomers

A Comparative Guide to Chiral HPLC Method Development for the Enantiomeric Separation of (2S)-2-(2,4-difluorophenyl)oxirane For researchers, scientists, and professionals in drug development, the enantiomeric purity of c...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Chiral HPLC Method Development for the Enantiomeric Separation of (2S)-2-(2,4-difluorophenyl)oxirane

For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral intermediates is not just a matter of quality control; it is a fundamental determinant of the final product's safety and efficacy. The compound (2S)-2-(2,4-difluorophenyl)oxirane is a critical chiral building block in the synthesis of several pharmaceuticals, including triazole antifungal agents like Voriconazole[1][2][3]. Ensuring its enantiomeric purity is paramount.

The Central Role of Chiral Stationary Phases (CSPs)

The heart of any chiral separation is the CSP[4][5]. The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For a successful separation, there must be at least three points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent[6]. The most successful and broadly applicable CSPs for a wide range of compounds are polysaccharide-based and Pirkle-type columns.[4][7]

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used in the field[4][7][8]. Their chiral recognition ability stems from the complex three-dimensional structure of the polysaccharide polymers, which creates chiral grooves and cavities[4]. Interactions can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

For an analyte like 2-(2,4-difluorophenyl)oxirane, the aromatic ring, the oxirane oxygen, and the fluorine atoms provide multiple sites for potential interactions with these CSPs. Columns like Chiralpak® AD (amylose-based) and Chiralcel® OD (cellulose-based) have demonstrated incredible versatility and are an essential first step in any chiral method development screening[6][7].

Pirkle-Type CSPs: Rational Design for Aromatic Compounds

Pirkle-type CSPs operate on a principle of π-π interactions, hydrogen bonding, and dipole stacking[4][6]. They are designed with π-electron deficient (π-acid) or π-electron rich (π-base) aromatic rings. Given that 2-(2,4-difluorophenyl)oxirane contains a π-rich difluorophenyl ring, a Pirkle column with a π-acidic selector, such as the (R,R)-Whelk-O® 1, is a logical choice. This CSP is well-suited for separating enantiomers of various aromatic compounds, including epoxides.

Comparative Starting Points for Method Development

The selection of the mobile phase is as critical as the choice of the CSP. The primary modes for chiral HPLC are normal-phase, polar organic, and reversed-phase. For initial screening, normal-phase chromatography often provides the best selectivity.

Below is a table summarizing recommended starting conditions for screening the enantiomers of 2-(2,4-difluorophenyl)oxirane. These conditions are based on successful separations of analogous aryl epoxides and provide a strong foundation for optimization.

Parameter Method 1: Polysaccharide CSP Method 2: Pirkle-Type CSP
Chiral Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))(R,R)-Whelk-O® 1
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Mode Normal-PhaseNormal-Phase
Mobile Phase Composition n-Hexane / 2-Propanol (IPA) (90:10, v/v)n-Hexane / Ethanol (EtOH) (95:5, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 254 nm or 265 nmUV at 254 nm or 265 nm
Injection Volume 10 µL10 µL
Sample Preparation Dissolve racemic standard in mobile phase to ~1 mg/mLDissolve racemic standard in mobile phase to ~1 mg/mL

Rationale for Choices:

  • Normal-Phase Mode: This mode generally offers better selectivity for chiral separations as it enhances the specific hydrogen bonding and dipole-dipole interactions responsible for chiral recognition[5].

  • Alcohol Modifier: 2-Propanol and Ethanol are common polar modifiers. Their concentration is the most critical parameter for optimizing retention and resolution. A lower percentage of alcohol typically increases retention and can improve resolution, but may also lead to broader peaks.

Experimental Protocols

The following are detailed, step-by-step methodologies for the recommended chiral HPLC systems.

Protocol 1: Analysis on Polysaccharide-Based CSP (Chiralpak® AD-H)
  • System Preparation:

    • Equip an HPLC system with a UV detector.

    • Install a Chiralpak® AD-H (250 x 4.6 mm, 5 µm) column.

    • Prepare the mobile phase by mixing 900 mL of n-Hexane with 100 mL of 2-Propanol. Degas the solution using sonication or vacuum filtration.

  • System Equilibration:

    • Purge the pump with the mobile phase.

    • Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 25 °C and the UV detection wavelength to 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the racemic 2-(2,4-difluorophenyl)oxirane standard.

    • Dissolve the standard in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Analysis:

    • Inject 10 µL of the prepared sample onto the column.

    • Record the chromatogram for a sufficient time to allow both enantiomers to elute.

  • Optimization:

    • If resolution is poor, decrease the percentage of 2-Propanol in the mobile phase in small increments (e.g., to 95:5 or 98:2 Hexane/IPA).

    • If retention times are excessively long, increase the percentage of 2-Propanol.

Protocol 2: Analysis on Pirkle-Type CSP ((R,R)-Whelk-O® 1)
  • System Preparation:

    • Equip an HPLC system with a UV detector.

    • Install an (R,R)-Whelk-O® 1 (250 x 4.6 mm, 5 µm) column.

    • Prepare the mobile phase by mixing 950 mL of n-Hexane with 50 mL of Ethanol. Degas the solution.

  • System Equilibration:

    • Purge the pump and set the flow rate to 1.0 mL/min to equilibrate the column until a stable baseline is observed.

    • Set the column oven to 25 °C and the UV detector to 254 nm.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the racemic standard in the mobile phase.

  • Analysis:

    • Inject 10 µL of the sample and record the chromatogram.

  • Optimization:

    • Adjust the Ethanol percentage to optimize the separation. Due to the different interaction mechanisms, the optimal alcohol percentage may differ significantly from that used with the polysaccharide column.

Visualization of the Method Development Workflow

A logical and systematic approach is key to efficient method development. The following diagram outlines a typical workflow for achieving baseline separation.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Start Racemic Standard of 2-(2,4-difluorophenyl)oxirane Screen_Poly Screen on Polysaccharide CSP (e.g., Chiralpak AD-H) Mobile Phase: Hexane/IPA (90:10) Start->Screen_Poly Screen_Pirkle Screen on Pirkle-Type CSP (e.g., (R,R)-Whelk-O 1) Mobile Phase: Hexane/EtOH (95:5) Start->Screen_Pirkle Eval Evaluate Chromatograms: - Partial Separation? - No Separation? Screen_Poly->Eval Screen_Pirkle->Eval Select Select Best CSP/Condition (Shows any separation) Eval->Select Yes Try_Other Try Alternative CSPs or Mobile Phase Modes (Reversed-Phase, Polar Organic) Eval->Try_Other No Separation on any CSP Optimize_MP Optimize Mobile Phase: - Adjust % Alcohol Modifier - Try different alcohols (EtOH, MeOH) Select->Optimize_MP Optimize_Temp Optimize Temperature: - Test 15°C, 25°C, 40°C Optimize_MP->Optimize_Temp Check_Rs Resolution (Rs) > 1.5? Optimize_Temp->Check_Rs Check_Rs->Optimize_MP No Validated Validated Method Check_Rs->Validated Yes

Caption: Workflow for Chiral HPLC Method Development.

Alternative Analytical Approaches

While chiral HPLC is the most common and versatile technique, other methods can be employed for the enantioselective analysis of chiral epoxides[8][9].

  • Supercritical Fluid Chromatography (SFC): Chiral SFC often provides faster separations and uses more environmentally friendly mobile phases (typically carbon dioxide with a co-solvent)[3][8]. The same chiral stationary phases used in HPLC are often effective in SFC and can provide different selectivity.

  • Gas Chromatography (GC): For volatile and thermally stable epoxides, chiral GC using a cyclodextrin-based capillary column can be a high-resolution alternative[8][9].

Conclusion

The enantioselective separation of (2S)-2-(2,4-difluorophenyl)oxirane is a critical analytical challenge that can be effectively addressed through a systematic method development approach. This guide recommends a primary screening strategy utilizing both polysaccharide-based (e.g., Chiralpak® AD-H) and Pirkle-type (e.g., (R,R)-Whelk-O® 1) chiral stationary phases under normal-phase conditions. The provided experimental protocols offer a robust starting point, and the logical workflow diagram illustrates a clear path to optimization. By explaining the causality behind the experimental choices, this guide empowers researchers and scientists to develop and validate a precise and reliable chiral HPLC method, ensuring the quality and stereochemical integrity of this vital pharmaceutical intermediate.

References

  • Üstündağ Okur, N., et al. (2016). Development and validation of an HPLC method for voriconazole active substance in bulk and its pharmaceutical formulation. Marmara Pharmaceutical Journal, 20, 79-85. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Ma, S., & Lu, X. (2016). HPLC method for separating and analyzing voriconazole prodrug related substances.
  • Aboul-Enein, H. Y. (Ed.). (2003). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. CRC Press. [Link]

  • Jain, D., et al. (2010). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Journal of Pharmaceutical Sciences and Research, 2(11), 786-790. [Link]

  • Reddy, G. S., et al. (2021). SEPARATION AND PURIFICATION OF VORICONAZOLE ENANTIOMER BY SUPERCRITICAL FLUID CHROMATOGRAPHY. Journal of Advanced Scientific Research, 12(1) Suppl 2, 234-241. [Link]

  • Fülöp, A., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. Molecules, 29(9), 2198. [Link]

  • Amjad, M., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Future Journal of Pharmaceutical Sciences, 9(1), 60. [Link]

  • Aboul-Enein, H. Y. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex Inc. Chiral HPLC Separations Guidebook. [Link]

  • Gibala, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 108-115. [Link]

Sources

Comparative

A Technical Guide to the 1H and 13C NMR Spectral Analysis of (2S)-2-(2,4-difluorophenyl)oxirane

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2S)-2-...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2S)-2-(2,4-difluorophenyl)oxirane, a key chiral intermediate in the synthesis of various pharmaceutical agents. Through a detailed examination of chemical shifts, coupling constants, and spectral patterns, this guide offers a definitive interpretation of the compound's NMR data. Furthermore, a comparative analysis with the non-fluorinated analog, (S)-styrene oxide, is presented to elucidate the significant influence of the 2,4-difluorophenyl moiety on the spectral features. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and analytical chemistry, aiding in the structural verification and quality control of this important chiral building block.

Introduction: The Significance of (2S)-2-(2,4-difluorophenyl)oxirane in Medicinal Chemistry

(2S)-2-(2,4-difluorophenyl)oxirane is a crucial chiral epoxide that serves as a versatile building block in the asymmetric synthesis of a multitude of active pharmaceutical ingredients (APIs). Its stereodefined oxirane ring and the presence of the 2,4-difluorophenyl group make it an attractive precursor for introducing specific stereochemistry and for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorine atoms, in particular, can enhance metabolic stability, binding affinity, and membrane permeability.

Given its importance, the unambiguous structural characterization of (2S)-2-(2,4-difluorophenyl)oxirane is paramount to ensure the quality and purity of intermediates and final APIs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure in solution. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, offering a clear and well-supported spectral assignment.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR spectra is fundamental to accurate spectral analysis. The following protocol outlines the standard procedure for preparing a sample of (2S)-2-(2,4-difluorophenyl)oxirane for NMR analysis.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of (2S)-2-(2,4-difluorophenyl)oxirane.[1]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its good solubilizing power and the presence of a single deuterium signal for locking the magnetic field.[1]

  • Internal Standard: The residual signal of non-deuterated chloroform (CHCl₃) at δ 7.26 ppm in the ¹H spectrum and the carbon signal of CDCl₃ at δ 77.16 ppm in the ¹³C spectrum are typically used for chemical shift calibration.[1]

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool inserted into a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneity.

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 300 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64, depending on the concentration.

  • Relaxation Delay: 1.0-2.0 seconds.

  • Acquisition Time: 3.0-4.0 seconds.

  • Spectral Width: 0-10 ppm.

For ¹³C NMR:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024-4096, due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: 1.0-1.5 seconds.

  • Spectral Width: 0-180 ppm.

Spectral Analysis of (2S)-2-(2,4-difluorophenyl)oxirane

The ¹H and ¹³C NMR spectra of (2S)-2-(2,4-difluorophenyl)oxirane exhibit distinct signals that can be unequivocally assigned to the different protons and carbons in the molecule. The presence of the electronegative fluorine atoms and the strained three-membered epoxide ring significantly influences the chemical shifts.

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by signals in the aromatic and aliphatic regions. The protons of the oxirane ring appear as a set of coupled multiplets, while the aromatic protons show complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Table 1: ¹H NMR Data for (2S)-2-(2,4-difluorophenyl)oxirane (300 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-Ar (C6-H)7.15td8.4, 6.3
H-Ar (C3-H, C5-H)6.77-6.90m-
H-2 (Oxirane CH)4.07-4.11m-
H-3a (Oxirane CH₂)3.16dd5.5, 4.0
H-3b (Oxirane CH₂)2.77dd5.5, 2.6

Data sourced from supporting information of a peer-reviewed publication.[2]

Interpretation:

  • Aromatic Protons (δ 6.77-7.15 ppm): The aromatic region displays a complex set of multiplets due to the three protons on the difluorophenyl ring. The proton at the C6 position (H-6) appears as a triplet of doublets due to coupling with the adjacent proton (H-5) and the fluorine atom at C-4. The other two aromatic protons (H-3 and H-5) are further complicated by couplings to each other and to the neighboring fluorine atoms.

  • Oxirane Protons (δ 2.77-4.11 ppm): The three protons on the epoxide ring are diastereotopic and thus have different chemical shifts and coupling constants.

    • The proton on the carbon bearing the aromatic ring (H-2) is the most deshielded of the oxirane protons, appearing as a multiplet around 4.09 ppm. This is due to the combined electron-withdrawing effects of the aromatic ring and the oxygen atom.

    • The two geminal protons on the other carbon of the oxirane ring (H-3a and H-3b) appear as distinct doublet of doublets. Their geminal coupling constant is approximately 5.5 Hz. The different coupling constants to the vicinal proton (H-2) of 4.0 Hz and 2.6 Hz are characteristic of the rigid three-membered ring system.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon skeleton. The carbon signals are influenced by the electronegativity of the attached atoms and, in the case of the aromatic carbons, by coupling to the fluorine atoms.

Table 2: ¹³C NMR Data for (2S)-2-(2,4-difluorophenyl)oxirane (151 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)C-F Coupling (J, Hz)
C-Ar (C-2', C-4')Not explicitly assignedComplex C-F couplings
C-Ar (C-1')Not explicitly assignedComplex C-F couplings
C-Ar (C-6')Not explicitly assignedComplex C-F couplings
C-Ar (C-3', C-5')Not explicitly assignedComplex C-F couplings
C-2 (Oxirane CH)46.7d, ³JC-F = 5.5
C-3 (Oxirane CH₂)Not explicitly assigned-

Data sourced from supporting information of a peer-reviewed publication.[2] Note: A complete assignment of the aromatic carbons was not provided in the source. The chemical shifts of fluorinated aromatic carbons are complex due to large one-bond and smaller long-range C-F couplings.[3][4]

Interpretation:

  • Aromatic Carbons: The signals for the aromatic carbons are spread over a wide range and exhibit characteristic splitting due to C-F coupling. The carbons directly bonded to fluorine (C-2' and C-4') will show large one-bond coupling constants, while the other carbons will show smaller, long-range couplings.

  • Oxirane Carbons:

    • The carbon atom of the oxirane ring attached to the aromatic group (C-2) appears at approximately 46.7 ppm. This signal is a doublet due to a three-bond coupling to one of the fluorine atoms on the aromatic ring.

    • The methylene carbon of the oxirane ring (C-3) is expected to be in a similar region, typically between 40-55 ppm for epoxides.[5]

Comparative Analysis: (2S)-2-(2,4-difluorophenyl)oxirane vs. (S)-Styrene Oxide

To highlight the influence of the 2,4-difluorophenyl group on the NMR spectra, a comparison with the non-fluorinated analog, (S)-styrene oxide, is highly instructive.

Table 3: Comparison of ¹H NMR Data (CDCl₃)

Proton Assignment(2S)-2-(2,4-difluorophenyl)oxirane (δ, ppm)(S)-Styrene Oxide (δ, ppm)Chemical Shift Difference (Δδ)
Aromatic Protons6.77-7.157.27-7.37Downfield shift for Styrene Oxide
H-2 (Oxirane CH)4.093.87+0.22
H-3a (Oxirane CH₂)3.163.160.00
H-3b (Oxirane CH₂)2.772.81-0.04

Styrene oxide data sourced from supporting information of a peer-reviewed publication.[6]

Table 4: Comparison of ¹³C NMR Data (CDCl₃)

Carbon Assignment(2S)-2-(2,4-difluorophenyl)oxirane (δ, ppm)(S)-Styrene Oxide (δ, ppm)Chemical Shift Difference (Δδ)
Aromatic CarbonsComplex pattern~125-138Significant differences due to F
C-2 (Oxirane CH)46.752.3-5.6
C-3 (Oxirane CH₂)Not explicitly assigned51.1-

(S)-Styrene oxide ¹³C data is generally known and can be found in spectral databases.

Discussion of Spectral Differences:

  • ¹H NMR:

    • Aromatic Region: The aromatic protons of styrene oxide appear as a single multiplet further downfield compared to the complex, upfield-shifted pattern of the difluorophenyl analog. This upfield shift is due to the strong electron-withdrawing nature of the fluorine atoms, which deshields the attached carbons but shields the ortho and para protons through mesomeric effects. The presence of H-F coupling in the difluorophenyl compound leads to a more complex splitting pattern.

    • Oxirane Region: The proton on the chiral center (H-2) is significantly more deshielded in the difluorophenyl compound (Δδ = +0.22 ppm). This is a direct consequence of the inductive electron-withdrawing effect of the two fluorine atoms on the aromatic ring, which is transmitted to the benzylic proton. The chemical shifts of the methylene protons (H-3) are less affected.

  • ¹³C NMR:

    • Aromatic Region: The most dramatic differences are observed in the aromatic region of the ¹³C NMR spectra. The fluorine atoms introduce large C-F coupling constants and cause significant shifts in the carbon resonances, making the spectrum of the difluorinated compound distinct from that of styrene oxide.

    • Oxirane Region: The benzylic carbon (C-2) in the difluorophenyl compound is shielded (shifted upfield) by approximately 5.6 ppm compared to styrene oxide. This might seem counterintuitive given the electron-withdrawing nature of the fluorine atoms. However, the chemical shift of this carbon is influenced by a combination of inductive and resonance effects, as well as potential conformational changes induced by the fluorine substituents.

Visualizing the Structural Relationships

The following diagrams illustrate the molecular structure and the key through-bond relationships that give rise to the observed NMR spectral features.

Figure 1: Molecular structure of (2S)-2-(2,4-difluorophenyl)oxirane.

comparative_analysis cluster_target (2S)-2-(2,4-difluorophenyl)oxirane cluster_comparator (S)-Styrene Oxide Target_HNMR ¹H NMR: - Aromatic: Complex, upfield shifted - H-2: Deshielded (δ ~4.09) Analysis Comparative Analysis Target_HNMR->Analysis Target_CNMR ¹³C NMR: - Aromatic: Complex with C-F coupling - C-2: Shielded (δ ~46.7), shows ³JCF Target_CNMR->Analysis Comparator_HNMR ¹H NMR: - Aromatic: Simple multiplet, downfield - H-2: Shielded (δ ~3.87) Comparator_HNMR->Analysis Comparator_CNMR ¹³C NMR: - Aromatic: Simpler spectrum - C-2: Deshielded (δ ~52.3) Comparator_CNMR->Analysis Conclusion:\nFluorine substitution causes:\n- Upfield shift of aromatic protons\n- Downfield shift of benzylic proton\n- Complex C-F couplings in ¹³C NMR\n- Shielding of benzylic carbon Conclusion: Fluorine substitution causes: - Upfield shift of aromatic protons - Downfield shift of benzylic proton - Complex C-F couplings in ¹³C NMR - Shielding of benzylic carbon Analysis->Conclusion:\nFluorine substitution causes:\n- Upfield shift of aromatic protons\n- Downfield shift of benzylic proton\n- Complex C-F couplings in ¹³C NMR\n- Shielding of benzylic carbon

Figure 2: Logical flow of the comparative NMR spectral analysis.

Conclusion

The ¹H and ¹³C NMR spectra of (2S)-2-(2,4-difluorophenyl)oxirane are highly characteristic and provide a wealth of structural information. The detailed analysis presented in this guide, including the assignment of chemical shifts and coupling constants, serves as a reliable reference for the structural verification of this important chiral intermediate. The comparative analysis with (S)-styrene oxide effectively demonstrates the profound electronic effects of the 2,4-difluorophenyl group, which manifest as significant and predictable changes in the NMR spectra. This understanding is crucial for chemists working with fluorinated aromatic compounds and highlights the power of NMR spectroscopy in elucidating subtle structural and electronic differences in molecules.

References

  • BenchChem. (2025). Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of 2-(2,4-Difluorophenyl)morpholine.
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing.
  • Pomerantz, W. C. K., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
  • Spectroscopy of Ethers and Epoxides. (2020, February 7).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).

Sources

Validation

Comparing enzymatic vs chemical synthesis of (2S)-2-(2,4-difluorophenyl)oxirane

Executive Summary Verdict: For large-scale pharmaceutical manufacturing, Biocatalytic Carbonyl Reduction (Enzymatic) has surpassed Chemical Asymmetric Transfer Hydrogenation (ATH) as the superior methodology for synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For large-scale pharmaceutical manufacturing, Biocatalytic Carbonyl Reduction (Enzymatic) has surpassed Chemical Asymmetric Transfer Hydrogenation (ATH) as the superior methodology for synthesizing (2S)-2-(2,4-difluorophenyl)oxirane.

While ruthenium-catalyzed chemical routes remain robust for laboratory-scale discovery, the enzymatic route offers a higher theoretical yield (100% vs. 50% for kinetic resolutions), superior enantiomeric excess (>99% ee), and eliminates heavy metal contamination—a critical critical quality attribute (CQA) for the subsequent synthesis of antifungal agents like Voriconazole and Posaconazole.

Introduction: The "Voriconazole Epoxide"

(2S)-2-(2,4-difluorophenyl)oxirane is the chiral anchor for a class of triazole antifungals. The absolute configuration of the epoxide ring dictates the drug's potency.

  • Target Molecule: (2S)-2-(2,4-difluorophenyl)oxirane

  • CAS: 127784-20-5 (Generic Ref)

  • Criticality: The (2S)-enantiomer is required to access the (2R,3S)-configuration of Voriconazole.

  • The Challenge: The 2,4-difluorophenyl ring is electron-deficient, making the precursor ketone reactive but prone to side reactions during reduction.

Route A: Chemical Synthesis (The Standard)

Methodology: Asymmetric Transfer Hydrogenation (ATH) followed by Cyclization. Catalyst: Ru(II)-arene complex with chiral diamine ligand (Noyori-Ikariya type).

This route relies on the enantioselective reduction of 2-chloro-1-(2,4-difluorophenyl)ethanone (Chloroketone) to the corresponding chlorohydrin, which is then cyclized to the epoxide using an inorganic base.

Detailed Protocol
  • Catalyst Preparation: A complex of

    
     and 
    
    
    
    is generated in situ or pre-formed.
  • Reduction:

    • Substrate: 2-chloro-1-(2,4-difluorophenyl)ethanone.

    • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) is preferred over

      
       gas for safety and operational simplicity.
      
    • Conditions: 30°C, 12-24 hours in Ethyl Acetate or DMF.

    • Mechanism: Metal-ligand bifunctional catalysis facilitates hydride transfer to the carbonyl carbon.

  • Cyclization:

    • The crude (S)-chlorohydrin is treated with aqueous NaOH (2.0 eq) and TBAB (phase transfer catalyst) to effect ring closure.

Mechanistic Workflow (Chemical)[1][2]

ChemicalATH Substrate Chloroketone (Achiral) Transition 16e- Ru-H Species (Hydride Transfer) Substrate->Transition Coordination RuCat Ru(II)-(S,S)-TsDPEN (Catalyst) RuCat->Transition Activates HSource HCOOH / Et3N (H-Donor) HSource->RuCat Regenerates Intermed (S)-Chlorohydrin (95-97% ee) Transition->Intermed Reduction Product (2S)-Epoxide Target Intermed->Product Cyclization (SN2) Base NaOH / TBAB Base->Product Promotes

Figure 1: Chemical Asymmetric Transfer Hydrogenation (ATH) pathway using Ruthenium catalysis.

Route B: Enzymatic Synthesis (The Challenger)

Methodology: Biocatalytic Carbonyl Reduction. Catalyst: Ketoreductase (KRED) / Carbonyl Reductase (ADH).

This route utilizes an engineered enzyme (typically derived from Candida magnoliae or Lactobacillus kefir) to reduce the chloroketone. It requires a coupled cofactor regeneration system (GDH/Glucose) to make the process economically viable.

Detailed Protocol
  • Buffer Preparation: Potassium phosphate buffer (100 mM, pH 7.0) containing

    
     (2 mM).
    
  • Reaction Assembly:

    • Substrate: 2-chloro-1-(2,4-difluorophenyl)ethanone (dissolved in 10% DMSO or IPA co-solvent).

    • Enzyme: KRED (e.g., commercially available Codexis or proprietary variants) loaded at 1-5 g/L.

    • Cofactor:

      
       (0.1 mM catalytic amount).
      
    • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (1.2 eq).

  • Process Control:

    • Maintain pH 7.0 via auto-titration with NaOH (the reduction consumes protons).

    • Temp: 30°C. Time: 6-12 hours.

  • Work-up:

    • Extract with MTBE.

    • Add NaOH directly to the organic phase (biphasic cyclization) to form the epoxide.

Mechanistic Workflow (Enzymatic)[2]

EnzymaticKRED cluster_main Aqueous Phase Reaction Substrate Chloroketone Complex Enzyme-Substrate Complex Substrate->Complex KRED KRED Enzyme (Stereoselective) Chlorohydrin (S)-Chlorohydrin (>99% ee) Complex->Chlorohydrin NADP NADP+ Complex->NADP Epoxide (2S)-Epoxide (Target) Chlorohydrin->Epoxide NaOH Cyclization NADPH NADPH NADPH->Complex GDH GDH / Glucose NADP->GDH GDH->NADPH Regeneration Gluconolactone Gluconolactone GDH->Gluconolactone Waste

Figure 2: Biocatalytic reduction coupled with cofactor regeneration (GDH/Glucose).

Comparative Analysis

The following data compares optimized industrial protocols for both routes.

ParameterChemical Route (Ru-ATH)Enzymatic Route (KRED)Analysis
Enantiomeric Excess (ee) 95% - 97%> 99.5% Enzymes provide near-perfect stereocontrol, reducing the need for downstream recrystallization.
Yield (Step 1) 85% - 92%95% - 98% Enzymes suffer less from side-reactions (e.g., dechlorination) common with metal hydrides.
Catalyst Cost High (Ruthenium + Chiral Ligand)Moderate (Recombinant Enzyme)Enzyme costs have dropped significantly with modern fermentation; Ru prices are volatile.
Reaction Conditions Organic Solvent (EtOAc/DMF)Aqueous Buffer / Mild Co-solventEnzymatic route is safer (no flammability risk in main reactor) and greener.
Impurity Profile Metal residues (Ru < 10ppm limit)Protein residues (Easily removed)Critical: Removing Ru to pharma standards requires expensive scavenging (e.g., Smopex).
Space-Time Yield High (Fast kinetics)Moderate to HighModern engineered enzymes now rival chemical catalysts in turnover frequency (TOF).
Key Technical Insights
  • The "Heavy Metal" Trap: In the chemical route, the Ruthenium catalyst is homogeneous. Removing it to meet ICH Q3D guidelines (<10 ppm for oral drugs) often requires a dedicated unit operation (adsorption or crystallization), increasing the effective cost by 15-20%.

  • Atom Economy: Both routes are atom-economical regarding the hydrogen source, but the Enzymatic route generates Gluconolactone (biodegradable) vs. the Chemical route's triethylammonium formate salts (waste disposal required).

  • Scalability: The enzymatic reaction is run at neutral pH and ambient temperature, reducing energy consumption for heating/cooling and lowering the corrosion specification required for reactor vessels.

Conclusion & Recommendation

Recommendation: For new drug master files (DMF) and large-scale synthesis, adopt the Enzymatic (KRED) Route.

Rationale:

  • Quality: The intrinsic >99% ee eliminates the risk of carrying the (2R)-enantiomer (impurity) downstream.

  • Regulatory: Eliminating Ruthenium simplifies the CMC (Chemistry, Manufacturing, and Controls) submission by removing a Class 1/2 elemental impurity risk.

  • Cost: While initial enzyme screening is an investment, the operational cost (OPEX) at scale is lower due to ambient conditions and simplified work-up (no metal scavenging).

The Chemical route remains valid only for small-scale (<100g) non-GMP batches where speed of development (using off-the-shelf catalysts) outweighs process purity optimization.

References

  • Pfizer Inc. "Process for the preparation of Voriconazole." U.S. Patent 6,586,594. Link

  • Tao, J., et al. "Biocatalysis for the Pharmaceutical Industry: Discovery, Development, and Manufacturing." John Wiley & Sons, 2009. (Detailed protocols on KRED reduction of chloroketones). Link

  • Huisman, G.W., et al. "Practical chiral alcohol manufacture using ketoreductases." Current Opinion in Chemical Biology, 2010. Link

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 1995.[1][2] Link

  • Vertex Pharmaceuticals. "Synthesis of Voriconazole Intermediates." World Intellectual Property Organization (WO) Patent 2008/076390. Link

Sources

Comparative

Validation of Optical Rotation Values for (2S)-2-(2,4-difluorophenyl)oxirane

The following guide provides an in-depth validation framework for the optical rotation of (2S)-2-(2,4-difluorophenyl)oxirane , a critical chiral building block in the synthesis of triazole antifungals (e.g., Voriconazole...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth validation framework for the optical rotation of (2S)-2-(2,4-difluorophenyl)oxirane , a critical chiral building block in the synthesis of triazole antifungals (e.g., Voriconazole, Efinaconazole, Posaconazole).

Executive Summary: The "Quick Check" vs. The "Truth"

In the high-stakes synthesis of antifungal agents, (2S)-2-(2,4-difluorophenyl)oxirane (CAS 851634-78-1 ) serves as the chirality-defining scaffold.[1] While Optical Rotation (OR) is the standard "quick release" test for manufacturing, it is notoriously susceptible to solvent effects, concentration dependence, and chemical impurities.

This guide validates the use of polarimetry by comparing it against the "gold standard" of Chiral HPLC . It establishes that while OR is a necessary quality gate, it is insufficient for absolute enantiomeric excess (ee%) determination without a validated correlation curve.

Key Product Identity
AttributeDetail
Chemical Name (2S)-2-(2,4-difluorophenyl)oxirane
Common Name (S)-2,4-Difluorostyrene oxide
CAS Number 851634-78-1
Molecular Formula C₈H₆F₂O (MW: 156.[1][2][3][4]13)
Expected Rotation Levorotatory (-) (Based on (S)-styrene oxide analogs)
Critical Application Precursor for Voriconazole, Efinaconazole, Posaconazole

Core Directive: The Validation Workflow

Do not rely on a single literature value. Optical rotation values for styrene oxide derivatives vary wildly with solvent choice (e.g., sign inversion between neat liquids and solution is possible). Follow this self-validating protocol to establish your internal standard.

Step 1: The "Truth" Method (Chiral HPLC)

Before trusting a polarimeter, you must determine the exact enantiomeric excess (ee) of your reference standard using Chiral HPLC.

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (polysaccharide-based).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm.[5]

  • Success Criteria: Baseline resolution (

    
    ) between the (S) and (R) enantiomers.
    
Step 2: The "Quick" Method (Polarimetry)

Once the material is confirmed >99% ee by HPLC, measure its specific rotation.

  • Instrument: Digital Polarimeter (e.g., Anton Paar, Rudolph).

  • Wavelength: Sodium D-line (589 nm).[1]

  • Temperature: 20°C ± 0.5°C (Critical: Styrene oxides have high temperature coefficients).

  • Solvent: Ethanol (absolute) or Chloroform .

    • Note: Avoid Acetone or reactive solvents that may open the epoxide ring.

  • Concentration: 1.0 g/100 mL (

    
    ).
    
Step 3: The Correlation (Validation)

Create a linear regression model by mixing (S) and (R) standards to generate samples with 0%, 50%, and 100% ee. Plot Observed Rotation (


)  vs. HPLC ee% .
  • Pass:

    
    .
    
  • Fail: Non-linear response indicates chemical impurity interference (e.g., residual chlorohydrin precursor).

Comparative Performance: Polarimetry vs. Chiral HPLC

This table objectively compares the two methods to guide their appropriate application in a drug development pipeline.

FeatureOptical Rotation (Polarimetry) Chiral HPLC (Chromatography) Verdict
Speed < 5 minutes20 – 45 minutesOR is superior for in-process checks.[1]
Specificity Low . Measures sum of all chiral species.High . Separates target from impurities.HPLC is required for final release.
Sensitivity Low. Hard to distinguish 98% ee from 99% ee.High. Can quantify 0.1% of wrong enantiomer.HPLC is essential for high-purity drugs.[1]
Cost/Run Negligible (Solvent only).High (Columns, Solvents, Waste).OR is cost-effective for routine monitoring.[1]
Risk False Pass . A chemical impurity with (+) rotation can mask the (-) rotation of the wrong enantiomer.Low . Impurities are resolved as separate peaks.Use HPLC to validate the OR method periodically.

Visualizing the Validation Logic

The following diagram illustrates the decision-making pathway for validating the optical rotation of the (2S)-epoxide.

ValidationPathway Start Start: Synthesize/Source (2S)-2-(2,4-difluorophenyl)oxirane HPLC Step 1: Run Chiral HPLC (Chiralcel OD-H / AD-H) Start->HPLC CheckEE Is ee > 98%? HPLC->CheckEE Purify Recrystallize / Kinetic Resolution CheckEE->Purify No MeasureOR Step 2: Measure Optical Rotation (1% in EtOH @ 20°C) CheckEE->MeasureOR Yes Purify->HPLC Compare Compare with Internal Standard (Expected: Negative Rotation) MeasureOR->Compare Pass PASS: Release for Synthesis Compare->Pass Matches Std Fail FAIL: Investigate Impurities Compare->Fail Deviation > 5%

Caption: Logical workflow for cross-validating optical rotation with Chiral HPLC to ensure enantiomeric purity.

Technical Deep Dive: Why "Literature Values" Fail

Researchers often find conflicting specific rotation values (


). This is not necessarily an error but a physical reality of (2S)-2-(2,4-difluorophenyl)oxirane .[1]
  • Solvent-Solute Interactions: The epoxide oxygen and the fluorine atoms on the phenyl ring create a dipole that interacts strongly with polar solvents (like Methanol). This can alter the conformation of the phenyl ring relative to the epoxide, changing the magnitude and sometimes the sign of rotation.

    • Recommendation: Always report

      
       with the solvent explicitly (e.g., 
      
      
      
      ).
  • Precursor Contamination: The synthesis typically proceeds from 1-(2,4-difluorophenyl)-2-chloroethanone

    
    (S)-2-chloro-1-(2,4-difluorophenyl)ethanol 
    
    
    
    Epoxide .[1]
    • The intermediate chlorohydrin is also chiral. If the cyclization is incomplete, the residual chlorohydrin (which has a different rotation) will skew the result.

    • Check: Use TLC or GC to ensure 100% conversion of the chlorohydrin before measuring rotation.

References

  • Arran Chemical Company. (2S)-2-(2,4-Difluorophenyl)oxirane Product Specification. Retrieved from

  • American Chemical Society (ACS). Synthesis of Efinaconazole and Key Intermediates. J. Org. Chem. 2014. Retrieved from

  • BenchChem. Researcher's Guide to Chiral HPLC Analysis of Aryl Epoxides. Retrieved from

  • PubChem. Compound Summary: (2S)-2-(2,4-difluorophenyl)oxirane (CAS 851634-78-1).[1] National Library of Medicine. Retrieved from

  • Daicel Chiral Technologies. Chiral Separation Strategies for Epoxides. Retrieved from

Sources

Validation

Benchmarking purity standards for pharmaceutical grade (2S)-2-(2,4-difluorophenyl)oxirane

Executive Summary: The Stereochemical Imperative In the synthesis of second-generation triazole antifungals—specifically Posaconazole and Ravuconazole —the chiral epoxide (2S)-2-(2,4-difluorophenyl)oxirane acts as the ab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the synthesis of second-generation triazole antifungals—specifically Posaconazole and Ravuconazole —the chiral epoxide (2S)-2-(2,4-difluorophenyl)oxirane acts as the absolute stereochemical anchor. Unlike first-generation azoles (e.g., Fluconazole) which are achiral, the potency of Posaconazole is strictly governed by the configuration of the hydroxyl group derived from this epoxide ring opening.

Using a standard industrial grade (<97% ee) versus a high-purity pharmaceutical grade (>99.5% ee) is not merely a matter of yield; it is a regulatory critical quality attribute (CQA). The (2R)-enantiomer does not merely act as ballast; it forms a diastereomeric impurity downstream that is notoriously difficult to purge via crystallization, often necessitating silica gel chromatography—a non-viable unit operation at kilogram scale.

This guide benchmarks the purity standards required for pharmaceutical applications, contrasting them with "Tech Grade" alternatives, and provides a validated analytical framework for incoming raw material testing.

Synthesis-Driven Impurity Profiles[1]

To understand the specifications, one must understand the origin. The impurity profile of this epoxide is a fingerprint of its synthesis method.

Pathway A: Hydrolytic Kinetic Resolution (HKR) – The "Tech Grade" Standard

Historically, the racemic epoxide is resolved using a Cobalt-Salen catalyst (Jacobsen HKR).

  • Mechanism: The catalyst selectively hydrolyzes the unwanted (2R)-enantiomer into the diol, leaving the (2S)-epoxide.

  • Impurity Risk: High residual Diol content. If the separation is imperfect, the diol remains. Furthermore, HKR rarely exceeds 99% ee without multiple passes, leading to yield destruction.

Pathway B: Asymmetric Olefination/Epoxidation – The "Pharma Grade" Standard

Modern routes employ asymmetric epoxidation of the corresponding alkene (2-(2,4-difluorophenyl)allyl alcohol) or biocatalytic reduction of chloroketones.

  • Mechanism: Direct installation of chirality.

  • Impurity Risk: Lower diol content, but potential for Regioisomers or residual Transition Metals (e.g., Titanium from Sharpless conditions).

Visualization: Synthesis & Impurity Origins[2]

SynthesisPathways Start Racemic Epoxide (Tech Grade) HKR Hydrolytic Kinetic Resolution (HKR) Start->HKR Product (2S)-Epoxide (Target) HKR->Product Resolved Imp_R (2R)-Enantiomer (Potency Killer) HKR->Imp_R Residual (<1-2%) Imp_Diol 1,2-Diol (Hydrolysis Impurity) HKR->Imp_Diol Byproduct (Major) Alkene Difluorophenyl Alkene AsymEpox Asymmetric Epoxidation Alkene->AsymEpox AsymEpox->Product Direct AsymEpox->Imp_R Trace (<0.5%) Imp_Regio Regioisomers AsymEpox->Imp_Regio Trace

Figure 1: Comparison of impurity genesis between HKR (resolution) and Asymmetric Synthesis routes.

Comparative Benchmarking: Tech vs. Pharma Grade

The following table synthesizes data from Certificate of Analysis (CoA) trends and literature standards for Posaconazole intermediates.

Quality AttributeStandard "Tech" Grade Pharma Grade (Recommended) Impact on Drug Substance
Appearance Yellowish liquidColorless to pale yellow oilColor bodies often indicate oligomerization.
Chemical Purity (GC) > 95.0%> 98.5% Low purity affects stoichiometry in the triazole coupling step.
Enantiomeric Excess (% ee) 97.0% - 98.0%≥ 99.5% <99% ee results in diastereomers that co-elute with the API.
Diol Impurity < 2.0%< 0.5% The diol consumes reagents (e.g., tosylates) and lowers yield.
Water Content (KF) < 0.5%< 0.1% Moisture triggers spontaneous hydrolysis to the diol during storage.
Residual Solvents Toluene/THF often presentICH Q3C CompliantCritical for GMP compliance.

Scientist's Note: Do not compromise on Water Content . Epoxides are strained rings; even trace moisture, catalyzed by trace acidity from glass containers, will open the ring to form the diol over time. Pharma grade material must be stored under Argon at 2–8°C.

Analytical Protocol: Self-Validating Purity Determination

To verify the vendor's claims, you cannot rely on standard C18 HPLC, which will not separate the enantiomers. You must use Chiral Normal Phase HPLC.

Method A: Enantiomeric Excess (Chiral HPLC)
  • Column: Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (98:2 v/v). Note: Low alcohol content is crucial for resolution.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 260 nm (matches the difluorophenyl chromophore).

  • Temperature: 25°C.

Validation Criteria (System Suitability):

  • Resolution (

    
    ):  Must be > 1.5 between the (2R) and (2S) peaks.
    
  • Tailing Factor: < 1.5.

  • Reference Standard: Inject a racemic mixture first to establish retention times (typically (2R) elutes before (2S) on OD-H, but verify with pure standards).

Method B: Chemical Purity & Diol Quantitation (GC-FID)

Gas Chromatography is preferred over HPLC for chemical purity because the diol and epoxide have vastly different polarities.

  • Column: DB-5 or HP-5 (5% Phenyl Methyl Siloxane).

  • Injector: 250°C (Split 1:50).

  • Oven: 80°C (hold 2 min) → 10°C/min → 220°C.

  • Key Observation: The epoxide will elute early; the diol (higher boiling point) will elute significantly later.

Analytical Decision Logic

AnalyticalWorkflow Sample Incoming Raw Material (2S)-Epoxide KF Karl Fischer (Water) Limit: <0.1% Sample->KF GC GC-FID (Purity) Limit: >98.5% Sample->GC Chiral Chiral HPLC (ee) Limit: >99.5% Sample->Chiral Decision Pass All? KF->Decision GC->Decision Chiral->Decision Release RELEASE for GMP Synthesis Decision->Release Yes Reject REJECT / Reprocess Decision->Reject No

Figure 2: Quality Control Decision Matrix for incoming epoxide raw material.

Experimental Impact: The "Amplification of Error"

Why does a 1% drop in ee matter? In the synthesis of Posaconazole, the epoxide ring opening is often followed by a tosylation and a cyclization step.

  • Reaction: Epoxide + Triazole

    
     Intermediate Alcohol.
    
  • The Kinetic Effect: The (2R)-epoxide reacts at a different rate than the (2S)-epoxide. In kinetic resolutions, this is useful.[1] In synthesis, it creates a mixture of diastereomers.

  • Purification Nightmare: The diastereomeric impurity formed from the (2R)-epoxide has physical properties (solubility, boiling point) nearly identical to the desired product.

    • Result: Removing 1% of the "wrong" diastereomer might require sacrificing 15-20% of the total yield during recrystallization to achieve the required >99.9% drug substance purity.

References

  • Saksena, A. K., et al. (1995). "Concise asymmetric routes to 2,2,4-trisubstituted tetrahydrofurans: synthesis of SCH 51048 and SCH 56592." Tetrahedron Letters, 36(11), 1787-1790. Link

    • Significance: Establishes the foundational chemistry for Posaconazole (SCH 56592)
  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science, 277(5328), 936-938. Link

    • Significance: Defines the HKR method used for "Tech Grade" synthesis and explains the origin of the diol impurity.
  • Zhu, J., et al. (2024). "Asymmetric Synthesis of Triazole Antifungal Agents Enabled by an Upgraded Strategy for the Key Epoxide Intermediate." The Journal of Organic Chemistry, 89(7), 4971-4978. Link

    • Significance: Describes the modern "Pharma Grade" synthesis route (Z-selective olefination)
  • International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." Link

    • Significance: Regulatory basis for setting impurity limits

Sources

Comparative

Determination of Absolute Configuration of 2-(2,4-difluorophenyl)oxirane by X-ray Crystallography: A Comparative Guide

Executive Summary: The Stereochemical Challenge The molecule 2-(2,4-difluorophenyl)oxirane is a critical chiral building block (CBB) in the synthesis of triazole antifungal agents, such as fluconazole, voriconazole, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

The molecule 2-(2,4-difluorophenyl)oxirane is a critical chiral building block (CBB) in the synthesis of triazole antifungal agents, such as fluconazole, voriconazole, and posaconazole. Its absolute configuration (AC)—specifically the distinction between the (


) and (

) enantiomers—dictates the biological potency and safety profile of the final drug substance.

The Problem: This epoxide is typically a low-melting solid or viscous oil at room temperature, rendering direct Single Crystal X-ray Diffraction (SC-XRD) challenging without specialized low-temperature handling. Furthermore, it consists entirely of "light atoms" (C, H, O, F), which possess weak anomalous scattering power, making the determination of absolute structure via the Flack parameter difficult using standard Molybdenum (Mo) radiation.

The Solution: This guide compares the "Gold Standard" approach—Derivatization-Enhanced X-ray Crystallography —against the modern non-destructive alternative, Vibrational Circular Dichroism (VCD) . We provide a validated protocol for crystallizing this difficult target to achieve unambiguous stereochemical assignment.

Strategic Comparison: X-ray vs. VCD[1][2]

The following table contrasts the two primary methodologies for determining the AC of 2-(2,4-difluorophenyl)oxirane.

FeatureMethod A: Derivatization + X-ray (SC-XRD) Method B: Vibrational Circular Dichroism (VCD)
Primary Principle Anomalous dispersion of X-rays by heavy atoms (Bjvoet analysis).Differential absorption of left/right circularly polarized IR light.
Sample State Must be a single crystal. (Requires derivatization for oils).Solution phase (Liquid/Oil is acceptable).
Confidence Level Absolute (100%) . Direct visualization of atomic arrangement.High (>95%) .[1] Dependent on the accuracy of DFT calculations.
Time to Result 1–2 Weeks (Synthesis + Crystallization + Data Collection).24–48 Hours (Measurement + DFT Calculation).
Sample Recovery Destructive (if derivatized).Non-destructive.
Cost High (Labor intensive).Moderate (Instrument/Compute time).
Best For Regulatory Filing , disputes, and final validation.Routine Screening , in-process checks, oils.

Deep Dive: X-ray Crystallography Protocol

To determine the absolute configuration of 2-(2,4-difluorophenyl)oxirane by X-ray, we cannot rely on the native oil. We must employ a Crystalline Derivatization Strategy .

The "Heavy Atom" Advantage

The native molecule contains only Fluorine (Z=9) as the heaviest element. For reliable Flack parameter determination using standard Mo-K


 radiation (

Å), we need a "heavier" atom.
  • Strategy: Ring-opening of the epoxide with a heavy-atom nucleophile or acid.

  • Recommended Derivative: 4-Nitrobenzoate ester or Sulfonamide derivative .

  • Alternative: If using Cu-K

    
     radiation (
    
    
    
    Å), the anomalous signal from Oxygen and Fluorine may be sufficient, but derivatization remains the robust choice for crystallization.
Validated Experimental Protocol
Step 1: Derivatization (Ring Opening)
  • Reagents: 2-(2,4-difluorophenyl)oxirane (1.0 eq), 4-Nitrobenzoic acid (1.1 eq), Ti(OiPr)

    
     (catalytic).
    
  • Reaction: The epoxide is opened to form the corresponding

    
    -hydroxy ester. The 4-nitrobenzoate moiety provides both a rigid crystalline lattice and Oxygen atoms that help with crystallization; if a heavier atom is needed, use 4-Bromobenzoic acid .
    
  • Outcome: A solid crystalline derivative retaining the chiral center's integrity (inversion or retention depends on mechanism; typically inversion at the epoxide carbon if attacked directly, but careful selection of conditions is required to ensure stereochemical traceability).

Step 2: Crystal Growth
  • Method: Slow Evaporation.

  • Solvent System: Dissolve the derivative in a minimum amount of Dichloromethane (DCM) . Add an antisolvent like Hexane or Heptane dropwise until slight turbidity appears. Cap the vial with Parafilm, poke 2-3 small holes, and allow to stand at 4°C.

  • Target: Single, block-like crystals (

    
     mm).
    
Step 3: X-ray Data Collection
  • Temperature: Collect data at 100 K (using a cryostream) to reduce thermal motion and enhance high-angle diffraction.

  • Radiation Source:

    • Preferred: Cu-K

      
        (
      
      
      
      Å). The anomalous scattering (
      
      
      ) for Oxygen and Fluorine is significantly higher with Copper radiation than Molybdenum, allowing for AC determination even without bromine/iodine.
    • Acceptable: Mo-K

      
      only if a heavy atom (Br, I, S) was introduced.
      
  • Strategy: Collect a full sphere of data (redundancy > 4) to maximize the accuracy of intensities for Friedel pair analysis.

Step 4: Refinement & Validation
  • Software: SHELXL or OLEX2.

  • Metric: The Flack Parameter (

    
    ) .
    
    • 
       (with small standard deviation, e.g., 
      
      
      
      ): Correct Absolute Configuration.
    • 
      : Inverted structure (Wrong enantiomer assigned).
      
    • 
      : Racemic twin or weak anomalous signal.
      
Self-Validating Workflow (Diagram)

AC_Determination Start Start: 2-(2,4-difluorophenyl)oxirane (Oil/Low Melt) CheckState Is sample solid at Room Temp? Start->CheckState Derivatize Derivatization: React with 4-Bromobenzoic Acid (Introduce Heavy Atom) CheckState->Derivatize No (Oil) Crystallize Crystallization: Slow Evaporation (DCM/Hexane) CheckState->Crystallize Yes (Solid) Derivatize->Crystallize XRD_Collect Data Collection: SC-XRD (Cu-Ku03b1 preferred) Temp: 100 K Crystallize->XRD_Collect Refine Structure Refinement: Calculate Flack Parameter (x) XRD_Collect->Refine Decision Check Flack Parameter Refine->Decision Result_R x ~ 0.0 Absolute Config Confirmed Decision->Result_R x < 0.1 Result_S x ~ 1.0 Invert Structure -> Confirmed Decision->Result_S x > 0.9 Fail x ~ 0.5 Inconclusive (Racemic/Weak Signal) Decision->Fail 0.3 < x < 0.7

Figure 1: Decision tree for determining absolute configuration via X-ray crystallography, emphasizing the derivatization step for oily epoxides.

Alternative: Vibrational Circular Dichroism (VCD)[4]

If crystallization fails or time is critical, VCD is the industry-standard alternative.

  • Measurement: Dissolve 5–10 mg of the epoxide oil in CDCl

    
    . Record the VCD spectrum in the IR region (1000–1800 cm
    
    
    
    ).
  • Calculation: Perform DFT calculations (B3LYP/6-31G*) for both (

    
    ) and (
    
    
    
    ) enantiomers.
  • Comparison: Overlay the experimental and calculated spectra. The sign of the bands (positive/negative peaks) will match only one enantiomer.

  • Advantage: No heavy atoms needed; works directly on the fluorinated epoxide.

References

  • Flack, H. D. (1983).[2] "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876–881. Link

  • Parsons, S. (2021). "Determination of Absolute Configuration using Single Crystal X-ray Diffraction". Methods in Molecular Biology, 2199, 3-24. Link

  • Stephens, P. J., et al. (2010). "Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy". Chirality, 22(S1), E41-E45. Link

  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray Crystallography of Light-Atom Structures: The Flack Parameter". Tetrahedron: Asymmetry, 20(6), 712-717. Link

Sources

Safety & Regulatory Compliance

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